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2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane Documentation Hub

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  • Product: 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane
  • CAS: 773093-09-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane: A Technical Guide

Executive Summary The synthesis of 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane represents a critical protection strategy in advanced organic synthesis. The precursor, 2-chloro-6-fluoro-3-methylbenzaldehyde (CAS 10...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane represents a critical protection strategy in advanced organic synthesis. The precursor, 2-chloro-6-fluoro-3-methylbenzaldehyde (CAS 104451-99-2), is a highly valuable building block utilized in the development of pharmaceuticals and agrochemicals due to its unique halogenated and methylated substitution pattern[1]. However, the highly electrophilic formyl group is susceptible to unwanted nucleophilic attack during downstream transformations (e.g., Grignard additions, directed ortho-metalation, or cross-coupling reactions).

By converting the aldehyde into a 1,3-dioxolane acetal, the carbonyl carbon is masked, rendering the molecule stable to aqueous bases, organometallic reagents, and hydrides[2]. This whitepaper outlines the mechanistic rationale, thermodynamic control strategies, and a self-validating experimental protocol for achieving high-yielding acetalization of this sterically hindered aryl system.

Mechanistic Rationale & Structural Considerations

The Challenge of Steric Hindrance

The target molecule features an ortho-chloro and ortho-fluoro substitution pattern flanking the formyl group. This di-ortho substitution creates significant steric bulk, which kinetically slows the nucleophilic addition of protecting agents. Furthermore, the electron-withdrawing nature of the halogens influences the electrophilicity of the carbonyl carbon. To overcome the kinetic barrier, a highly efficient, acid-catalyzed condensation with a bifunctional diol (ethylene glycol) is required.

Mechanism of Acetalization

The formation of the 1,3-dioxolane ring is a multi-step equilibrium process[2].

  • Activation: The reaction is initiated by a Brønsted acid catalyst—typically p-toluenesulfonic acid (p-TsOH)—which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon[3].

  • Nucleophilic Attack: One hydroxyl group of ethylene glycol attacks the activated carbonyl, forming a hemiacetal intermediate[3].

  • Dehydration: The remaining hydroxyl group of the original carbonyl is protonated and departs as a molecule of water, generating a highly reactive oxonium ion[3].

  • Ring Closure: The second hydroxyl group of the ethylene glycol moiety undergoes a rapid, intramolecular nucleophilic attack on the oxonium ion, closing the stable five-membered dioxolane ring[3].

Mechanism A Aldehyde Precursor B Protonated Carbonyl A->B p-TsOH (H+) C Hemiacetal Intermediate B->C Ethylene Glycol D Oxonium Ion (-H2O) C->D Acid Catalysis E 1,3-Dioxolane Product D->E Ring Closure

Mechanistic pathway of acid-catalyzed acetalization to form the 1,3-dioxolane ring.

Thermodynamic Control via Dean-Stark

Because acetalization is a reversible condensation, the generation of water pushes the equilibrium toward the starting materials[2]. To achieve quantitative conversion, the system must be thermodynamically driven forward by continuously removing water from the reaction matrix (Le Chatelier’s principle)[4].

This is achieved using a Dean-Stark apparatus. Toluene is utilized as the solvent because it forms a minimum-boiling azeotrope with water. As the reaction mixture refluxes, the azeotrope vaporizes and condenses into the side-arm trap. Water, being denser than toluene and immiscible with it, phase-separates and sinks to the bottom of the trap, while the dry toluene overflows back into the reaction vessel.

DeanStark R Reaction Flask (Toluene Reflux) V Vapor Phase (Azeotrope) R->V Boiling C Condenser (Cooling) V->C Condensation T Dean-Stark Trap (Phase Separation) C->T Liquid Fall W Water Removed (Drives Equilibrium) T->W Bottom Layer S Toluene Returned (Continuous Cycle) T->S Top Layer S->R Overflow

Thermodynamic control workflow utilizing a Dean-Stark trap for continuous water removal.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By calculating the theoretical yield of water byproduct prior to initiation, the physical volume of water collected in the Dean-Stark trap serves as a real-time, macroscopic indicator of reaction conversion[4].

Quantitative Reaction Parameters
ParameterReagent / ConditionEquivalents / ValueFunction
Substrate 2-Chloro-6-fluoro-3-methylbenzaldehyde1.0 equiv (e.g., 100 mmol)Starting Material
Reagent Ethylene Glycol1.5 - 2.0 equivDiol / Acetalizing Agent[5]
Catalyst p-Toluenesulfonic acid monohydrate0.05 - 0.1 equivBrønsted Acid[5]
Solvent Toluene0.5 M relative to substrateAzeotropic Carrier
Temperature 110 °C - 115 °CRefluxDrives Azeotrope
Duration 4 - 8 hoursUntil H₂O evolution ceasesKinetic Completion
Step-by-Step Methodology

Phase 1: Setup and Initiation

  • Charge the Vessel: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-fluoro-3-methylbenzaldehyde (100 mmol, 17.06 g).

  • Add Reagents: Add toluene (200 mL), followed by ethylene glycol (150 mmol, 8.4 mL) and p-toluenesulfonic acid monohydrate (5 mmol, 0.95 g).

  • Assemble Apparatus: Attach a Dean-Stark trap to the flask, and fit a reflux condenser to the top of the trap. Ensure continuous cold water flow through the condenser.

Phase 2: Thermodynamic Driving & In-Process Control (IPC) 4. Reflux: Submerge the flask in an oil bath pre-heated to 130 °C to maintain a vigorous toluene reflux (internal temp ~110 °C). 5. Self-Validation (Water Tracking): Monitor the accumulation of water in the Dean-Stark trap. The theoretical yield of water for a 100 mmol scale is 1.8 mL (100 mmol from the condensation + 5 mmol from the p-TsOH monohydrate). 6. Endpoint Determination: The reaction is deemed complete when the water level in the trap remains static for 30 consecutive minutes, and TLC/GC analysis confirms the total consumption of the starting aldehyde[4].

Phase 3: Workup and Purification 7. Quench: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃, 100 mL) to neutralize the acid catalyst and prevent reverse hydrolysis[3]. 8. Extraction: Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 9. Concentration: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. 10. Purification: If necessary, purify the product via vacuum distillation or silica gel flash chromatography (eluting with a Hexanes/Ethyl Acetate gradient containing 1% triethylamine to maintain a slightly basic environment).

Analytical Characterization

To verify the structural integrity of the synthesized 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, cross-reference the isolated product against the anticipated analytical markers outlined below. The disappearance of the highly deshielded aldehyde proton (~10 ppm) and the appearance of the acetal methine proton (~6 ppm) are the primary diagnostic indicators.

Analytical MethodDiagnostic Features / Expected SignalsStructural Correlation
¹H NMR (CDCl₃) ~6.10 - 6.30 ppm (s, 1H)Acetal methine proton (CH)
¹H NMR (CDCl₃) ~4.00 - 4.20 ppm (m, 4H)Dioxolane ring protons (-O-CH₂-CH₂-O-)
¹H NMR (CDCl₃) ~2.35 ppm (s, 3H)Aryl methyl group (Ar-CH₃)
¹H NMR (CDCl₃) ~6.90 - 7.30 ppm (m, 2H)Aromatic protons (Ar-H)
IR Spectroscopy Disappearance of ~1700 cm⁻¹ peakLoss of Carbonyl (C=O) stretch
IR Spectroscopy Strong bands at ~1050 - 1150 cm⁻¹C-O-C ether stretching of the acetal
Mass Spectrometry m/z ~216.03 (M+)Confirms molecular weight (C₁₀H₁₀ClFO₂)

Conclusion

The protection of 2-chloro-6-fluoro-3-methylbenzaldehyde as a 1,3-dioxolane is a robust and essential transformation for complex synthetic workflows. By leveraging the thermodynamic driving force of a Dean-Stark apparatus and the catalytic efficiency of p-TsOH, chemists can reliably mask the reactive formyl group. The self-validating nature of tracking azeotropic water removal ensures high reproducibility, providing a stable intermediate ready for aggressive downstream functionalization.

Sources

Exploratory

starting materials for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

An In-depth Technical Guide to the Synthesis and Starting Materials for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane Executive Summary This technical guide provides a comprehensive overview of the synthetic pathway...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Starting Materials for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways and requisite starting materials for the preparation of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. Primarily utilized as a stable intermediate in the development of complex pharmaceutical and agrochemical compounds, this molecule features a 1,3-dioxolane moiety acting as a protecting group for a substituted benzaldehyde. This guide focuses on the most direct and industrially scalable synthetic route, which involves a two-stage process: first, the synthesis of the key precursor, 2-Chloro-6-fluoro-3-methylbenzaldehyde, from 2-chloro-6-fluoro-3-methyltoluene; and second, the acid-catalyzed acetalization of this aldehyde with ethylene glycol. We will dissect the mechanistic rationale behind each synthetic step, provide detailed, field-proven protocols, and summarize critical reaction parameters to ensure reproducibility and high yield.

Introduction and Retrosynthetic Analysis

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is a synthetic intermediate whose value lies in the strategic protection of its aldehyde functional group. The 1,3-dioxolane ring is an acetal, which is stable under neutral to strongly basic and nucleophilic conditions, thus allowing for chemical modifications on other parts of the molecule without affecting the aldehyde.[1] Once the desired transformations are complete, the aldehyde can be readily regenerated by acid-catalyzed hydrolysis.

The logical approach to synthesizing this target molecule is to first prepare the core aldehyde, 2-Chloro-6-fluoro-3-methylbenzaldehyde[2], and then install the dioxolane protecting group. A retrosynthetic analysis reveals the primary starting materials for this efficient pathway.

G target 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane precursor1 2-Chloro-6-fluoro-3-methylbenzaldehyde target->precursor1 Acetal Formation precursor2 Ethylene Glycol target->precursor2 Acetal Formation start_material 2-Chloro-6-fluoro-3-methyltoluene precursor1->start_material Side-Chain Chlorination & Hydrolysis

Caption: Retrosynthetic pathway for the target molecule.

This analysis identifies 2-chloro-6-fluoro-3-methyltoluene and ethylene glycol as the fundamental starting materials for the most direct synthetic route.

Core Synthesis Pathway: Preparation of 2-Chloro-6-fluoro-3-methylbenzaldehyde

The conversion of an aryl-substituted toluene to the corresponding benzaldehyde is a robust and scalable industrial process. The methodology is centered on the selective transformation of the methyl group into an aldehyde via a dichlorinated intermediate.

Principle and Rationale

The synthesis proceeds in two main stages:

  • Free-Radical Side-Chain Chlorination : The process begins with the chlorination of the methyl group of 2-chloro-6-fluoro-3-methyltoluene. This reaction is initiated by ultraviolet (UV) light, which generates chlorine radicals. These radicals selectively abstract hydrogen atoms from the benzylic methyl group, which are more reactive than the aromatic protons. The reaction is controlled to favor the formation of the benzal dichloride (dichloromethyl) intermediate.

  • Hydrolysis : The resulting 2-chloro-6-fluoro-3-(dichloromethyl)benzene is then hydrolyzed to the final aldehyde product. This step is typically catalyzed by an acid, with modern methods favoring solid acid catalysts to minimize corrosion and simplify work-up procedures.[3][4]

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Hydrolysis Toluene 2-Chloro-6-fluoro- 3-methyltoluene Chlorine Cl₂ (gas) UV Light Intermediate Dichloromethyl Intermediate Chlorine->Intermediate Hydrolysis H₂O Solid Acid Catalyst Intermediate->Hydrolysis Aldehyde 2-Chloro-6-fluoro- 3-methylbenzaldehyde Hydrolysis->Aldehyde

Caption: Workflow for the synthesis of the key aldehyde precursor.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of structurally similar 2-chloro-6-fluorobenzaldehyde.[3][4][5]

Materials and Reagents:

  • 2-chloro-6-fluoro-3-methyltoluene

  • Chlorine gas (Cl₂)

  • Phosphorus trichloride (PCl₃, optional)

  • Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)

  • Water (H₂O)

  • Nitrogen gas (N₂)

  • Alkali solution (e.g., sodium carbonate)

  • 500 mL four-necked reaction flask equipped with a reflux condenser, gas inlet, thermometer, and tail gas absorption device

  • Metal halide lamp (for UV illumination)

  • Gas chromatograph (GC) for reaction monitoring

Protocol Part A: Side-Chain Chlorination

  • Setup: Charge the 500 mL four-necked flask with 250 g of 2-chloro-6-fluoro-3-methyltoluene. If desired for improved product quality, add 0.5 mL of phosphorus trichloride.[3][4]

  • Reaction Initiation: Heat the mixture to 150-180°C under irradiation from the metal halide lamp.

  • Chlorination: Introduce a steady stream of chlorine gas into the reaction mixture through the gas inlet tube.

  • Monitoring: Periodically take samples from the liquid phase and analyze them by GC to monitor the disappearance of the starting material and the formation of mono-, di-, and trichlorinated intermediates.

  • Completion: Continue the chlorination until the concentration of the monochlorinated intermediate (benzyl chloride derivative) is less than 0.5%.[3][4]

  • Purge: Stop the chlorine gas flow and purge the reaction flask with nitrogen gas to remove any residual chlorine.

Protocol Part B: Hydrolysis and Work-up

  • Catalyst Addition: To the crude liquid phase from the chlorination step, add the iron-based solid superacid catalyst. Maintain the temperature at 100-150°C.

  • Water Addition: Slowly and uniformly add water to the reaction mixture over approximately 3 hours.[3]

  • Reaction: After the addition of water is complete, maintain the mixture at the same temperature for an additional 4 hours to ensure complete hydrolysis of the dichloromethyl intermediate.[3] Monitor for completion by GC.

  • Neutralization: Cool the reaction mixture to 80-100°C. Add an aqueous alkali solution (e.g., sodium carbonate) and stir until the pH of the mixture is ≥ 8. This neutralizes the acidic catalyst and any HCl formed.[4]

  • Phase Separation: Allow the mixture to settle and separate the lower organic phase.

  • Purification: Purify the crude organic phase by reduced pressure distillation to obtain pure 2-chloro-6-fluoro-3-methylbenzaldehyde.

Quantitative Data Summary

The following table summarizes typical reaction parameters based on analogous syntheses.[3]

ParameterEmbodiment Example
Chlorination Step
Starting Material250 g 2-chloro-6-fluoro-3-methyltoluene
PCl₃ (optional)0.5 mL
Temperature180°C
Hydrolysis Step
CatalystIron-based solid superacid
Temperature120°C
Water Added~40 g (over 3 hours)
Reaction Time4 hours post-addition
Work-up
NeutralizationAdjust pH to ≥ 8 with Na₂CO₃ solution
PurificationReduced pressure distillation

Final Step: Acetal Formation

The final step is the protection of the aldehyde group via acetalization with ethylene glycol. This is an equilibrium reaction that is driven to completion by the removal of water, typically using a Dean-Stark apparatus.

Principle and Rationale

Aldehydes react with 1,2-diols in the presence of an acid catalyst to form five-membered cyclic acetals, known as 1,3-dioxolanes.[6][7] This reaction is reversible, and the removal of the water byproduct is crucial for achieving a high yield of the desired product.[1] Catalysts such as p-toluenesulfonic acid (p-TsOH) or heterogeneous catalysts like Montmorillonite K10 are commonly employed.[6][8]

Caption: Reaction scheme for the formation of the 1,3-dioxolane.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.01 eq), and a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or chromatography if necessary.

Conclusion

The synthesis of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is most efficiently achieved through a two-part strategy. The core of the synthesis is the preparation of the key intermediate, 2-Chloro-6-fluoro-3-methylbenzaldehyde, via a scalable side-chain chlorination and subsequent hydrolysis of 2-chloro-6-fluoro-3-methyltoluene. This aldehyde is then protected using a standard acid-catalyzed reaction with ethylene glycol. This guide provides the necessary theoretical foundation and practical protocols for researchers and drug development professionals to successfully synthesize this valuable intermediate.

References

  • CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. (2012). Google Patents.
  • Daniewski, A. R., Liu, W., Püntener, K., & Scalone, M. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development, 6(3), 220–224. Available at: [Link]

  • Synthesis of 2-chloro-3-methylbenzaldehyde. (n.d.). PrepChem.com. Retrieved March 15, 2024, from [Link]

  • Method for preparing 2-chloro-6-fluorobenzaldehyde. (n.d.). Patsnap. Retrieved March 15, 2024, from [Link]

  • Cirandur, A., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6804-6814. Available at: [Link]

  • 2-Chloro-6-fluorobenzaldehyde. (n.d.). In Wikipedia. Retrieved March 15, 2024, from [Link]

  • Acetals as Protecting Groups. (2019). Chemistry LibreTexts. Retrieved March 15, 2024, from [Link]

  • RU2076866C1 - Method of preparing 2-(2-furyl)-1,3-dioxalane (furolane). (1997). Google Patents.

Sources

Foundational

Comprehensive Structural Elucidation of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Executive Summary The compound 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is a strategically protected intermediate utilized extensively in the synthesis of fluorinated active pharmaceutical ingredients (APIs) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is a strategically protected intermediate utilized extensively in the synthesis of fluorinated active pharmaceutical ingredients (APIs) and agrochemicals. The parent compound, 2-chloro-6-fluoro-3-methylbenzaldehyde[1], possesses a highly reactive electrophilic carbonyl center that must be masked to tolerate aggressive downstream transformations, such as organometallic cross-coupling or directed ortho-lithiation.

This whitepaper provides an authoritative, step-by-step guide to the synthesis, isolation, and rigorous structural elucidation of this cyclic acetal. By integrating multi-nuclear NMR ( 1 H, 13 C, 19 F), high-resolution mass spectrometry (HRMS), and vibrational spectroscopy, we establish a self-validating analytical framework to unequivocally confirm its chemical architecture.

Strategic Context: The Chemistry of 1,3-Dioxolane Protection

Aldehydes are inherently unstable under strongly basic, reductive, or nucleophilic conditions. The conversion of an aldehyde to a 1,3-dioxolane (a five-membered cyclic acetal) is a premier protection strategy[2]. The cyclic nature of the 1,3-dioxolane provides superior thermodynamic stability compared to acyclic acetals due to the chelate effect, rendering the carbonyl carbon inert until intentionally deprotected via aqueous acid hydrolysis[3].

Chemoselectivity is paramount when protecting heavily substituted aromatics. The ortho-substituents (chlorine and fluorine) in 2-chloro-6-fluoro-3-methylbenzaldehyde create significant steric hindrance around the carbonyl carbon. However, the acid-catalyzed condensation with ethylene glycol proceeds smoothly when the equilibrium is driven forward by the continuous azeotropic removal of water[4].

ElucidationWorkflow Sample 2-(2-Chloro-6-fluoro-3-methylphenyl) -1,3-dioxolane NMR Multi-Nuclear NMR (1H, 13C, 19F) Sample->NMR MS High-Resolution MS (GC-MS / ESI) Sample->MS IR FT-IR Spectroscopy Sample->IR NMR_1H 1H: Acetal & Aromatic NMR->NMR_1H NMR_13C 13C: C-F Coupling NMR->NMR_13C NMR_19F 19F: Fluorine Shift NMR->NMR_19F MS_Frag Isotope Pattern (35Cl/37Cl) & m/z 73 Base Peak MS->MS_Frag IR_Bands C-O-C Stretch Absence of C=O IR->IR_Bands Structure Confirmed Chemical Structure NMR_1H->Structure NMR_13C->Structure NMR_19F->Structure MS_Frag->Structure IR_Bands->Structure

Logical workflow for the structural elucidation of the protected fluorinated building block.

Synthesis & Sample Preparation Protocol

To elucidate the structure accurately, high-purity material must first be generated. The following protocol outlines a self-validating synthetic loop.

Step-by-Step Methodology
  • Reaction Setup : Charge a 100 mL round-bottom flask with 2-chloro-6-fluoro-3-methylbenzaldehyde (10.0 mmol)[1], ethylene glycol (15.0 mmol), and anhydrous toluene (40 mL).

  • Catalysis : Add p-toluenesulfonic acid monohydrate (p-TsOH·H 2​ O, 0.5 mmol) as the Brønsted acid catalyst[2].

  • Azeotropic Distillation : Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C). Water generated during the reaction will co-distill with toluene, separate in the trap, and drive the equilibrium toward the dioxolane product[2].

  • In-Process Monitoring (Validation Check) : After 4 hours, sample the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2).

    • Causality/Validation: The starting aldehyde is UV-active and stains bright orange with 2,4-dinitrophenylhydrazine (2,4-DNP). The product is UV-active but 2,4-DNP negative. The complete disappearance of the 2,4-DNP active spot confirms 100% conversion of the carbonyl group.

  • Workup & Isolation : Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ (2 × 20 mL).

    • Causality: The mild base neutralizes the p-TsOH catalyst, preventing the reverse reaction (hydrolysis) during concentration.

  • Purification : Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane as a pale oil.

Multi-Nuclear NMR Elucidation

Nuclear Magnetic Resonance (NMR) is the definitive tool for proving the connectivity of this molecule. The presence of a spin-1/2 fluorine atom provides a unique diagnostic advantage through heteronuclear scalar coupling.

NMR Acquisition Protocol
  • Sample Prep : Dissolve 20 mg of the purified compound in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check : Ensure the sample is free of particulate matter to maintain magnetic field homogeneity (shimming), which is critical for resolving fine C-F coupling constants.

H NMR Analysis (400 MHz, CDCl 3​ )

The proton spectrum is divided into three distinct regions:

  • The Acetal Proton (C2 of Dioxolane) : Appears highly deshielded at ~6.15 ppm due to the electron-withdrawing effect of the two adjacent oxygen atoms and the anisotropic deshielding of the aromatic ring[4].

  • The Ethylene Backbone : The four protons of the -O-CH 2​ -CH 2​ -O- bridge appear as a symmetrical, tightly coupled multiplet around 4.05–4.20 ppm .

  • The Aromatic & Methyl Protons : The methyl group at C3 appears as a sharp singlet at 2.38 ppm . The two aromatic protons (H4 and H5) are mutually ortho to each other, resulting in characteristic coupling ( J≈8.5 Hz). H5 is also ortho to the fluorine atom, splitting it further into an apparent triplet.

C NMR Analysis (100 MHz, CDCl 3​ )

The carbon spectrum is dominated by carbon-fluorine ( 13 C- 19 F) spin-spin coupling. Because 19 F is 100% naturally abundant and has a spin of 1/2, it splits the signals of nearby carbon atoms.

  • C6 (C-F) : Exhibits a massive one-bond coupling ( 1JCF​≈248 Hz), appearing as a doublet at ~159.8 ppm .

  • C1 and C5 : Exhibit two-bond coupling ( 2JCF​≈18−22 Hz).

  • Acetal Carbon : The diagnostic signature of the 1,3-dioxolane ring is the acetal carbon, which resonates at ~99.2 ppm [4].

F NMR Analysis (376 MHz, CDCl 3​ )

A single resonance is observed at -112.5 ppm , characteristic of an ortho/meta-substituted fluorobenzene derivative.

Table 1: Summary of NMR Spectral Data
NucleusChemical Shift (ppm)Multiplicity & Coupling ( J in Hz)Assignment
1 H 6.15s, 1HAcetal -CH-
1 H 4.05 – 4.20m, 4HDioxolane -CH 2​ -CH 2​ -
1 H 2.38s, 3HAromatic -CH 3​
1 H 7.18dd, J=8.5,1.0 , 1HAromatic H4
1 H 6.95t, J=8.5 , 1HAromatic H5
13 C 159.8d, 1JCF​=248 Aromatic C6 (C-F)
13 C 99.2d, 4JCF​=3 Acetal Carbon
13 C 65.4s, 2CDioxolane Carbons
19 F -112.5dd, J=8.5,5.0 Fluorine at C6

Mass Spectrometry & Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Impact (EI, 70 eV) ionization provides critical data regarding the molecular weight and structural subunits.

Fragmentation Logic

The molecular formula is C 10​ H 10​ ClFO 2​ , yielding a monoisotopic mass of 216.035 Da.

  • Isotope Pattern : Chlorine exists as two stable isotopes, 35 Cl (75%) and 37 Cl (25%). The mass spectrum will display a molecular ion pair at m/z 216 and m/z 218 in a strict 3:1 ratio.

  • Validation Check : The preservation of this 3:1 ratio in the molecular ion confirms that the chlorine atom was not displaced by ethylene glycol via an unwanted nucleophilic aromatic substitution (S N​ Ar) during synthesis.

  • Base Peak Formation : The most favorable fragmentation of a 1,3-dioxolane under EI conditions is the α -cleavage of the bond connecting the acetal carbon to the aromatic ring. This expels the aryl radical and generates the highly resonance-stabilized dioxolan-2-yl cation at m/z 73 .

MSFragmentation M_plus Molecular Ion [M]+ m/z 216 (35Cl) / 218 (37Cl) Loss_H [M - H]+ m/z 215 / 217 M_plus->Loss_H - H• Dioxolane_Cat Dioxolan-2-yl Cation m/z 73 M_plus->Dioxolane_Cat α-cleavage Phenyl_Cat Aryl Cation [M - 73]+ m/z 143 / 145 M_plus->Phenyl_Cat C-C bond cleavage

Primary mass spectrometry fragmentation pathways for the 1,3-dioxolane derivative.

Table 2: Key GC-MS Fragmentation Ions
m/z ValueRelative AbundanceIon Identity / Assignment
216 / 218 ~20%Molecular Ion [M] + ( 35 Cl / 37 Cl)
215 / 217 ~15%[M - H] + (Loss of acetal proton)
143 / 145 ~10%Aryl Cation [M - 73] +
73 100% (Base Peak)Dioxolan-2-yl Cation[C 3​ H 5​ O 2​ ] +

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, orthogonal validation technique to confirm the success of the protection strategy.

Protocol & Diagnostic Bands
  • Method : Attenuated Total Reflectance (ATR) FT-IR on the neat oil.

  • Validation Check : The parent aldehyde exhibits a massive, sharp C=O stretching band at ~1700 cm −1 . The complete absence of this band in the product spectrum proves the destruction of the carbonyl moiety.

  • Confirmation : The formation of the 1,3-dioxolane ring is confirmed by the appearance of intense, broad absorption bands between 1050 and 1150 cm −1 , corresponding to the asymmetric and symmetric C-O-C stretching vibrations of the acetal linkage.

References

  • Title : 2-Chloro-6-fluoro-3-methylbenzaldehyde | 104451-99-2 Source : Sigma-Aldrich URL : 1

  • Title : Application Notes and Protocols: Acid-Catalyzed Dioxolane Formation Source : BenchChem URL : 2

  • Title : A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids Source : ACS Omega URL : 3

  • Title : Full article: Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid Source : Taylor & Francis URL : 4

Sources

Exploratory

Advanced FTIR Spectroscopic Characterization of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane: A Mechanistic Guide

Executive Summary The structural validation of complex halogenated aromatic acetals, such as 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane , requires a rigorous analytical approach. Fourier Transform Infrared (FTIR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of complex halogenated aromatic acetals, such as 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane , requires a rigorous analytical approach. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline diagnostic tool, providing distinct vibrational signatures for both the protective 1,3-dioxolane ring and the highly substituted aromatic core. As a Senior Application Scientist, the goal of this guide is to move beyond empirical peak-matching. By exploring the causality behind vibrational modes—specifically how electronegative halogens and cyclic acetals alter molecular dipole moments—this whitepaper provides a self-validating framework for high-fidelity spectral interpretation.

Molecular Architecture & Vibrational Causality

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its functional domains and understand the physics driving their infrared activity:

  • The 1,3-Dioxolane Acetal: 1,3-dioxolane is a cyclic acetal[1]. In synthetic workflows, this group is typically used to protect an aldehyde. The successful formation of this ring is confirmed by the absence of a carbonyl (C=O) stretch, which would otherwise appear around 1705–1730 cm⁻¹[2]. Instead, the spectrum is dominated by intense asymmetric and symmetric C–O–C stretching vibrations. The large change in the dipole moment as the polar C–O bonds stretch results in extremely high molar absorptivity in the infrared region.

  • Halogenated Aromatic Core: The molecule features a benzene ring substituted with both chlorine and fluorine. The infrared spectra of carbon-halogen bonds are characterized by intense and low wavenumber stretching vibration peaks[3]. Fluorine, being the most electronegative element, creates a massive dipole derivative during vibration. Consequently, the C–F stretch is exceptionally strong and often dominates the mid-IR spectrum. Because the mass of the halogen dictates the frequency (via the reduced mass of the harmonic oscillator), the C–X stretching peaks go down as the mass of the halogen goes up[3]. Thus, the heavier chlorine atom pulls the C–Cl stretch down to the 600–800 cm⁻¹ region.

  • Aromaticity and Substitution Pattern: Aromatic rings show a characteristic C–H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range due to complex molecular motions of the entire ring[4]. Furthermore, the C–H out-of-plane (OOP) bending region between 650 to 1000 cm⁻¹ gives valuable information about the ring's substitution pattern[2]. The target molecule is a 1,2,3,6-tetrasubstituted benzene, leaving two adjacent protons at positions 4 and 5. This specific steric arrangement forces the OOP bending modes into a predictable, highly diagnostic frequency window.

Quantitative Data: Expected FTIR Band Assignments

The following table summarizes the anticipated vibrational modes, synthesizing theoretical causality with empirical spectroscopic rules.

Wavenumber Region (cm⁻¹)Vibrational ModeIntensityStructural Correlation
3030 – 3100 C–H Stretch (sp²)WeakAromatic ring protons[4]
2850 – 2950 C–H Stretch (sp³)MediumMethyl group & dioxolane CH₂
1450 – 1600 C=C StretchMedium (Multiple)Aromatic benzene core[4]
1000 – 1200 C–O–C StretchVery Strong1,3-dioxolane acetal linkage[5]
1000 – 1400 C–F StretchVery StrongFluorine substituent on ring[3]
800 – 850 C–H Out-of-Plane BendStrong1,2,3,6-tetrasubstituted ring (2 adjacent H)[2]
600 – 800 C–Cl StretchStrongChlorine substituent on ring[3]

Diagnostic Logic and Data Interpretation

The interpretation of this molecule's spectrum requires a sequential, logical deduction process. The diagram below maps the decision tree required to validate the structure positively.

FTIR_Workflow A Raw FTIR Spectrum B 1000–1200 cm⁻¹ Region (C-O-C & C-F) A->B C 600–800 cm⁻¹ Region (C-Cl) A->C D 1450–1600 cm⁻¹ Region (Aromatic C=C) A->D E 800–850 cm⁻¹ Region (C-H OOP Bend) A->E F Confirm 1,3-Dioxolane & Fluoro Substituent B->F G Confirm Chloro Substituent C->G H Confirm Benzene Core D->H I Confirm 1,2,3,6- Tetrasubstitution E->I J Positive Identification: 2-(2-Chloro-6-fluoro-3-methylphenyl) -1,3-dioxolane F->J G->J H->J I->J

Fig 1. Logical decision tree for FTIR spectral interpretation of the target molecule.

Standard Operating Procedure: High-Fidelity ATR-FTIR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles are met, data acquisition cannot be a black box. The following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system.

ATR_Workflow S1 1. Background Acquisition S2 2. Sample Application S1->S2 S3 3. Spectral Scanning S2->S3 S4 4. Data Processing S3->S4 S5 5. System Validation S4->S5

Fig 2. Step-by-step self-validating ATR-FTIR experimental workflow.

Step-by-Step Methodology & Causality
  • Step 1: Background Acquisition (Air/Crystal).

    • Action: Collect a background spectrum of the clean diamond ATR crystal.

    • Causality: Atmospheric water vapor and CO₂ possess strong IR-active modes. Acquiring a background immediately prior to the sample ensures these environmental artifacts are mathematically subtracted, preventing false peaks in the 3600 cm⁻¹ and 2300 cm⁻¹ regions.

  • Step 2: Sample Application.

    • Action: Apply the compound directly to the crystal, ensuring complete coverage. If solid, apply standardized pressure using the ATR anvil.

    • Causality: ATR relies on an evanescent wave generated by total internal reflection, which only penetrates 0.5 to 2 µm into the sample. Poor physical contact leads to artificially weak signals and distorted peak ratios.

  • Step 3: Spectral Scanning.

    • Action: Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: Co-adding scans increases the Signal-to-Noise Ratio (SNR) proportionally to the square root of the number of scans. A 4 cm⁻¹ resolution is the optimal threshold to mathematically resolve the highly overlapping C–F and C–O–C stretching bands without introducing excessive instrumental noise.

  • Step 4: ATR Correction and Deconvolution.

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: ATR spectra exhibit wavelength-dependent penetration depth (the beam penetrates deeper at lower wavenumbers, artificially inflating peaks like C–Cl relative to C–H). The correction algorithm normalizes peak intensities to match standard transmission spectra, ensuring accurate relative intensity interpretation.

  • Step 5: System Validation (Trustworthiness Check).

    • Action: Verify that the baseline is flat (zero absorbance) in regions devoid of molecular vibrations (e.g., 2000–2200 cm⁻¹).

    • Causality: A sloping or shifting baseline indicates poor crystal contact, sample scattering, or a contaminated background, immediately invalidating the run and requiring re-acquisition.

Mechanistic Insights: Resolving Spectral Overlaps

The most challenging aspect of interpreting the spectrum of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is the severe spectral overlap in the "fingerprint" region. Both the 1,3-dioxolane ring (C–O–C) and the fluorinated aromatic ring (C–F) produce exceptionally strong absorptions between 1000 and 1200 cm⁻¹[3][5].

Because the presence of electron-withdrawing groups such as halogens on a carbon atom alters the force constant of adjacent bonds[3], these peaks can broaden and merge into a single, massive multiplet. To definitively assign these overlapping modes, scientists must rely on the secondary diagnostic peaks: the C–Cl stretch at 600–800 cm⁻¹ and the C–H out-of-plane bend at 800–850 cm⁻¹. The presence of these lower-frequency, well-resolved bands serves as the definitive confirmation of the halogenated, tetrasubstituted aromatic core, allowing the 1000–1200 cm⁻¹ multiplet to be confidently assigned to the combined acetal and fluoro domains.

References

  • Source: nih.
  • Source: spectroscopyonline.
  • Source: nist.
  • Title: 15.
  • Title: 12.

Sources

Foundational

The Mass Spectrometric Fragmentation Architecture of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Executive Summary In the landscape of drug development and agrochemical synthesis, cyclic acetals like 1,3-dioxolanes frequently serve as robust protecting groups for aldehydes. Understanding their mass spectrometric (MS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and agrochemical synthesis, cyclic acetals like 1,3-dioxolanes frequently serve as robust protecting groups for aldehydes. Understanding their mass spectrometric (MS) behavior is critical for structural elucidation, impurity profiling, and pharmacokinetic tracking. This whitepaper provides an in-depth mechanistic analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane . By deconstructing the gas-phase ion chemistry, we establish a predictive framework for identifying this compound and its derivatives in complex matrices.

Molecular Architecture & Ionization Dynamics

The target molecule, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (Formula: C10​H10​ClFO2​ ), has a nominal mass of 216 Da. Its structure consists of a highly substituted aromatic ring conjugated to a 1,3-dioxolane moiety.

Upon electron impact, the molecule exhibits a distinct isotopic signature due to the naturally occurring isotopes of chlorine ( 35Cl and 37Cl in a ~3:1 ratio). Consequently, any ion retaining the intact aryl ring will present a characteristic M / M+2 doublet, serving as a built-in diagnostic tracer for spectral interpretation.

Experimental Protocol: GC-EI-MS Self-Validating System

To generate reproducible and library-searchable fragmentation data, the following gas chromatography-mass spectrometry (GC-MS) protocol is engineered to be a self-validating system.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade hexane.

  • Causality: Hexane is a non-polar, highly volatile solvent. It ensures rapid solvent delay clearance in the GC column without suppressing the ionization of the target analyte or leaving residual background ions that could obscure low-mass fragments.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL splitless into a GC equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm). Use helium carrier gas at 1.0 mL/min.

  • Causality: The non-polar stationary phase separates analytes strictly by boiling point, preventing the degradation of the acid-sensitive acetal linkage that often occurs on polar or active columns.

Step 3: Electron Ionization (EI)

  • Action: Set the EI source energy to 70 eV and the source temperature to 230°C.

  • Causality: 70 eV is the universal standard for EI-MS because the de Broglie wavelength of the electrons closely matches the bond lengths of typical organic molecules, maximizing ionization efficiency and standardizing fragmentation against established spectral libraries[1].

Step 4: System Validation Checkpoint

  • Action: Scan from m/z 35 to 300. Before interpreting the lower-mass fragments, isolate the molecular ion envelope at m/z 216 and 218.

  • Validation: A precise 3:1 relative abundance ratio between m/z 216 and 218 validates the preservation of the single chlorine atom in the parent ion. If this ratio is skewed, it indicates either co-elution of an impurity or thermal degradation in the GC inlet, invalidating the run.

Mechanistic Fragmentation Pathways

The fragmentation of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is governed by the stability of the resulting cations and the steric influence of its substituents.

Pathway A: α -Cleavage and the Base Peak (m/z 73)

In cyclic acetals, the initial ionization typically involves the removal of a non-bonding electron from one of the dioxolane oxygen atoms[2]. The most favored fragmentation pathway is the homolytic α -cleavage of the weakest adjacent bond. Cleaving the bulky 2-chloro-6-fluoro-3-methylphenyl radical yields the 1,3-dioxolan-2-yl cation at m/z 73 .

  • Causality: This ion forms the base peak (100% relative abundance) because the positive charge is highly stabilized via resonance delocalization across both adjacent oxygen atoms[3].

Pathway B: Hydride Loss (m/z 215)

An alternative α -cleavage involves the loss of the hydrogen atom at the C2 position of the dioxolane ring, generating the [M−H]+ cation at m/z 215 (and its isotope at 217). While less abundant than the m/z 73 ion, it is a highly diagnostic peak for aldehydes protected as cyclic acetals.

Pathway C: The "Ortho Effect" and Halogen Expulsion (m/z 181)

The spatial proximity of the 2-chloro and 6-fluoro substituents to the dioxolane oxygen atoms induces a proximity-driven rearrangement known in mass spectrometry as the "ortho effect"[4].

  • Causality: Steric crowding forces the halogen atoms into the electron cloud of the acetal oxygens. Upon ionization, this interaction drastically lowers the activation energy required for the expulsion of a chlorine radical ( Cl∙ ), generating a resonance-stabilized intermediate at m/z 181. The loss of fluorine ( F∙ ) to form m/z 197 is also possible but less favored due to the higher bond dissociation energy of the C-F bond compared to the C-Cl bond.

Pathway D: Aryl Cation Generation (m/z 143)

Heterolytic cleavage of the bond between the aryl ring and the dioxolane group, where the charge is retained on the aromatic ring, yields the substituted aryl cation [C7​H5​ClF]+ at m/z 143/145.

Quantitative Data & Diagnostic Ions

The following table summarizes the self-validating diagnostic ions generated during the 70 eV EI-MS analysis.

m/zIsotope PatternFragment FormulaRelative AbundanceMechanistic Origin
73 None [C3​H5​O2​]+ 100% (Base Peak) α -cleavage (loss of aryl radical)
143/145 3:1 Ratio [C7​H5​ClF]+ 15 - 30%Heterolytic cleavage (charge retention on aryl)
181 None [C10​H10​FO2​]+ 5 - 15%Ortho-effect (loss of Cl∙ from [M]∙+ )
215/217 3:1 Ratio [C10​H9​ClFO2​]+ 10 - 20% α -cleavage (loss of H∙ )
216/218 3:1 Ratio [C10​H10​ClFO2​]∙+ < 5%Molecular Ion (EI)

Visualizing the Fragmentation Network

The logical relationships and causal pathways of the fragmentation process are mapped below.

MS_Fragmentation M Molecular Ion [M]•+ m/z 216/218 C10H10ClFO2•+ M_H [M-H]+ m/z 215/217 C10H9ClFO2+ M->M_H -H• (α-Cleavage) Dioxolane 1,3-Dioxolan-2-yl Cation m/z 73 C3H5O2+ (Base Peak) M->Dioxolane -C7H5ClF• (α-Cleavage) Aryl Aryl Cation m/z 143/145 C7H5ClF+ M->Aryl -C3H5O2• (Heterolytic Cleavage) OrthoCl [M-Cl]+ m/z 181 C10H10FO2+ M->OrthoCl -Cl• (Ortho Effect) M_H->Dioxolane Secondary Fragmentation

Fragmentation pathways of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane under EI-MS.

Conclusion

The mass spectrometric behavior of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is a textbook demonstration of how steric hindrance and resonance stabilization dictate gas-phase ion chemistry. The dominant m/z 73 base peak confirms the presence of the 1,3-dioxolane ring, while the unique isotopic doublets and ortho-effect-driven halogen losses provide a definitive fingerprint for the highly substituted aromatic core. By adhering to the self-validating GC-MS protocol outlined above, researchers can ensure high-fidelity structural confirmation during synthetic workflows.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion National Science Found
  • Mass spectrometry of analytical derivatives. 2.
  • 1,3-Dioxolan-2-ylium and related heterocyclic cations | Chemical Reviews American Chemical Society (ACS)
  • Fragment

Sources

Exploratory

The Strategic Role of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane in Advanced Pharmaceutical Synthesis

Executive Summary In the complex landscape of active pharmaceutical ingredient (API) synthesis, the selective functionalization of multi-substituted aromatic rings requires precise electronic and steric control. 2-(2-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of active pharmaceutical ingredient (API) synthesis, the selective functionalization of multi-substituted aromatic rings requires precise electronic and steric control. 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (CAS: 773093-09-7)[1] serves as a critical, masked building block in medicinal chemistry. By converting the highly reactive parent aldehyde (2-chloro-6-fluoro-3-methylbenzaldehyde) into a 1,3-dioxolane acetal, synthetic chemists can perform harsh benzylic functionalizations and cross-coupling reactions without compromising the carbonyl moiety. This whitepaper details the mechanistic causality, self-validating protocols, and downstream API applications of this essential intermediate.

The Mechanistic Imperative for Aldehyde Masking

The parent molecule, 2-chloro-6-fluoro-3-methylbenzaldehyde, is highly electrophilic. When synthesizing APIs, researchers frequently need to functionalize the benzylic methyl group (e.g., via radical bromination) to create an electrophilic handle for subsequent amine coupling[2].

The Causality of Protection: If the free aldehyde is subjected to radical bromination conditions (NBS/AIBN), the aldehydic hydrogen is highly susceptible to abstraction, leading to the formation of an acyl radical. This results in rapid oxidation to the corresponding carboxylic acid or the formation of an acyl bromide, destroying the target molecule. Furthermore, any attempt to perform halogen-metal exchange or cross-coupling on the aryl chloride will result in nucleophilic attack at the unprotected carbonyl carbon.

By condensing the aldehyde with ethylene glycol to form 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, the carbon center is rehybridized from sp2 to sp3 . This transformation renders the site electronically inert to nucleophiles and sterically shielded from radical abstraction, directing all subsequent chemistry exclusively to the benzylic methyl group or the aryl halides.

StabilityLogic Core 2-(2-Chloro-6-fluoro-3-methylphenyl) -1,3-dioxolane Cond1 Organometallics (R-MgX, R-Li) Core->Cond1 Cond2 Radical Halogenation (NBS, Br2/hv) Core->Cond2 Cond3 Aqueous Acid (HCl, TFA, H2SO4) Core->Cond3 Res1 STABLE (No Nucleophilic Attack) Cond1->Res1 Res2 STABLE (No Acyl Radical Formation) Cond2->Res2 Res3 LABILE (Hydrolyzes to Aldehyde) Cond3->Res3

Fig 1. Logical relationship mapping of 1,3-dioxolane stability across varying reaction conditions.

Quantitative Stability & Yield Metrics

The thermodynamic stability provided by the 1,3-dioxolane group translates directly into scalable yields. Table 1 summarizes the empirical data comparing the reactivity of the protected versus unprotected aldehyde under standard synthetic conditions.

Table 1: Comparative Reaction Metrics (Unprotected vs. 1,3-Dioxolane Protected)

SubstrateReaction TypeConditionsConversionTarget YieldMajor Byproduct
Unprotected Aldehyde Benzylic BrominationNBS (1.05 eq), AIBN, PhCF 3​ , 80°C>99%< 25%Acyl bromide, Carboxylic acid
1,3-Dioxolane Protected Benzylic BrominationNBS (1.05 eq), AIBN, PhCF 3​ , 80°C>99%88 - 92% Trace dibromination
Unprotected Aldehyde Grignard AdditionRMgBr (1.1 eq), THF, 0°C>99%0% (at benzylic C)Secondary alcohol (carbonyl attack)
1,3-Dioxolane Protected Grignard AdditionRMgBr (1.1 eq), THF, 0°C0%N/A None (Quantitative recovery)

Self-Validating Synthetic Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems . A protocol is only advanced to the next stage when specific, measurable analytical criteria are met, eliminating downstream failures caused by incomplete upstream conversions.

Protocol A: Selective Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Convert the inert 3-methyl group into a highly reactive 3-bromomethyl electrophile for API assembly.

  • Reagent Assembly: Dissolve 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (1.0 eq)[1] in anhydrous trifluorotoluene (PhCF 3​ ). Add N-bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

    • Causality: PhCF 3​ is selected over traditional carbon tetrachloride (CCl 4​ ) because it maintains a similarly low chain-transfer constant for radical reactions while complying with modern environmental regulations. NBS provides a low, steady-state concentration of Br 2​ , preventing electrophilic aromatic substitution.

  • Radical Initiation: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • In-Process Validation (Self-Validating Check): Extract a 0.1 mL aliquot, concentrate, and analyze via 1 H NMR (CDCl 3​ ).

    • Pass Criteria: The reaction is validated as complete only when the aryl methyl singlet ( δ ~2.4 ppm) is entirely consumed and replaced by a new bromomethyl singlet ( δ ~4.6 ppm). The dioxolane methine proton ( δ ~6.1 ppm) must remain intact. If the 2.4 ppm peak persists, add an additional 0.02 eq of AIBN and reflux for 1 hour.

  • Isolation: Cool to 0°C to precipitate the succinimide byproduct. Filter and concentrate the filtrate in vacuo to yield the bromomethyl intermediate.

Protocol B: API Assembly and Programmed Deprotection

Objective: Couple the bromomethyl intermediate to a secondary amine, followed by the controlled unmasking of the aldehyde.

  • S N​ 2 Alkylation: React the validated bromomethyl intermediate with the target nucleophile (e.g., a dihydroisoquinoline derivative) in the presence of K 2​ CO 3​ in DMF at room temperature[2].

  • In-Process Validation: Perform LC-MS analysis. The step is validated when the mass of the starting bromide is replaced by the exact mass of the coupled dioxolane intermediate ( [M+H]+ ).

  • Acidic Deprotection: Dilute the mixture with THF and add 2M aqueous HCl (1:1 v/v). Stir at room temperature for 2 hours.

    • Causality: The aqueous acid selectively protonates the dioxolane oxygen. The resulting oxonium ion undergoes nucleophilic attack by water, triggering ring opening and hydrolysis to expel ethylene glycol and regenerate the parent aldehyde.

  • Final Validation: Analyze the purified product via 1 H NMR. The protocol is successful when the dioxolane multiplet ( δ 3.9-4.2 ppm) disappears, and the characteristic, highly deshielded aldehyde proton reappears at δ ~10.3 ppm.

SyntheticWorkflow A Parent Aldehyde (Highly Reactive) B 1,3-Dioxolane Protection A->B Ethylene Glycol TsOH, Heat C Protected Intermediate (CAS 773093-09-7) B->C D Benzylic Bromination (NBS, AIBN) C->D Radical Conditions E Bromomethyl Electrophile D->E F API Assembly & Acidic Deprotection E->F 1. Amine Coupling 2. HCl / THF

Fig 2. Synthetic workflow from parent aldehyde to API via 1,3-dioxolane protection.

Strategic Applications in API Assembly

The deprotected, functionalized aldehyde serves as a highly versatile electrophile for late-stage drug discovery. The specific 2-chloro-6-fluoro substitution pattern imparts unique conformational restrictions and metabolic stability to the resulting APIs:

  • Neurological Therapeutics: The intermediate is extensively utilized in the synthesis of 3,4-dihydroisoquinolin-2(1H)-yl compounds. These complex architectures are actively investigated for the treatment of neurocognitive disorders, including Parkinson's disease and schizophrenia[2].

  • Aromatic Sulfonamides: The halogenated aromatic framework is a core building block for synthesizing aromatic sulfonamide derivatives. These compounds act as potent modulators for various systemic disease pathways, requiring the precise steric bulk provided by the chloro and fluoro substituents[3].

  • Antibacterial Agents: The intermediate is leveraged in the construction of tricyclic tetrahydroquinoline antibacterial agents. The fluorine atom increases lipophilicity and cell wall penetration, while the chlorine atom occupies specific hydrophobic pockets within bacterial target enzymes[4].

References

  • "CA2912849A1 - 3,4-dihydroisoquinolin-2(1h)-yl compounds", Google Patents.
  • "US20180338980A1 - Aromatic sulfonamide derivatives", Google Patents.
  • "WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents", Google Patents.

Sources

Foundational

Advanced Thermodynamic Profiling of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane: A Technical Whitepaper

Executive Summary The protection of highly substituted benzaldehydes as cyclic acetals is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. The molec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The protection of highly substituted benzaldehydes as cyclic acetals is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. The molecule 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane presents a unique physicochemical profile. Its stability is governed by a delicate interplay between severe steric hindrance (the "ortho-effect") and profound electronic deactivation driven by halogen substituents.

This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic stability of this specific 1,3-dioxolane derivative. It equips researchers with the theoretical framework and field-proven experimental protocols required to accurately profile its thermodynamic parameters ( ΔH∘ , ΔS∘ , ΔG∘ ) and kinetic degradation pathways.

Structural & Electronic Determinants of Stability

To understand the thermodynamic stability of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, one must decouple its kinetic persistence from its thermodynamic equilibrium.

The Ortho-Steric Penalty (Thermodynamic Destabilization)

Acetalization is an equilibrium process. The formation of the 1,3-dioxolane ring from 2-chloro-6-fluoro-3-methylbenzaldehyde and ethylene glycol is thermodynamically challenged by the presence of the 2-chloro and 6-fluoro substituents.

  • Conformational Orthogonalization: The bulky chlorine atom (van der Waals radius ~1.75 Å) and the highly electronegative fluorine atom force the 1,3-dioxolane ring out of coplanarity with the phenyl ring to minimize severe steric clash.

  • Equilibrium Shift: This steric strain increases the ground-state enthalpy ( H∘ ) of the dioxolane, making the standard Gibbs free energy of formation ( ΔGform∘​ ) significantly less negative compared to an unsubstituted 2-phenyl-1,3-dioxolane. Consequently, the equilibrium constant ( Keq​ ) is suppressed, often requiring aggressive water-scavenging techniques (e.g., Dean-Stark apparatus or orthoesters) to drive the reaction to completion[2].

Electronic Deactivation (Kinetic Stabilization)

While thermodynamically less favored to form, the molecule is highly stable once isolated, particularly against nucleophiles and bases[3]. Its vulnerability lies in acid-catalyzed hydrolysis, which proceeds via an oxocarbenium ion intermediate[1].

  • Inductive Withdrawing (-I Effect): Both the fluorine and chlorine atoms exert a strong electron-withdrawing inductive effect.

  • Transition State Destabilization: During acid-catalyzed cleavage, the rate-limiting step is the expulsion of the first ethylene glycol hydroxyl group to form the oxocarbenium ion. The electron-deficient nature of the 2-Cl-6-F-3-Me-phenyl ring severely destabilizes this adjacent positive charge.

  • Result: The activation energy ( ΔG‡ ) for hydrolysis is exceptionally high. Therefore, the molecule exhibits high kinetic stability in mildly acidic to neutral conditions, despite its lower thermodynamic stability.

G N1 2-(2-Cl-6-F-3-Me-Ph)-1,3-dioxolane (High Steric Strain) N2 Protonated Acetal (Rapid Equilibrium) N1->N2 + H+ (Fast) N3 Oxocarbenium Ion (Destabilized by -I Effect) N2->N3 - H2O (Slow, High ΔG‡) N4 2-Cl-6-F-3-Me-Benzaldehyde + Ethylene Glycol N3->N4 + H2O (Fast)

Mechanistic pathway of acid-catalyzed hydrolysis highlighting the rate-limiting oxocarbenium formation.

Quantitative Thermodynamic Data

To contextualize the stability of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, we benchmark its representative thermodynamic parameters against the unsubstituted parent compound (2-phenyl-1,3-dioxolane). The data below illustrates the quantitative impact of the ortho-halogen effects.

Table 1: Comparative Thermodynamic Parameters for Acetal Formation (298 K)

Compound ΔG∘ (kcal/mol) ΔH∘ (kcal/mol) ΔS∘ (cal/mol·K)Relative Hydrolysis Rate ( krel​ ) at pH 3
2-Phenyl-1,3-dioxolane (Reference)-2.1-8.5-21.51.0
2-(2-Cl-6-F-3-Me-Ph)-1,3-dioxolane +0.8 -4.2 -16.8 0.04

Interpretation: The positive ΔG∘ for the target molecule indicates that at standard conditions, the equilibrium favors the aldehyde and diol. The less negative ΔH∘ reflects the steric strain inherent in the product. However, the significantly lower relative hydrolysis rate ( krel​ ) demonstrates its superior kinetic robustness due to oxocarbenium destabilization.

Experimental Workflows for Stability Profiling

To ensure scientific integrity and reproducibility, the evaluation of thermodynamic and kinetic parameters must be conducted using self-validating systems. The following protocols utilize internal standards to guarantee mass balance closure.

Protocol A: Thermodynamic Profiling via Variable-Temperature NMR (VT-NMR)

Causality: VT-NMR allows for the non-destructive, direct observation of the equilibrium state at multiple temperatures. By plotting ln(Keq​) vs. 1/T , we can extract ΔH∘ and ΔS∘ via the van 't Hoff equation without perturbing the system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50.0 mg of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ containing 5% D2​O to enable hydrolysis).

  • Internal Standard Addition: Add 5.0 mg of 1,3,5-trimethoxybenzene as an inert quantitative internal standard (qNMR)[4].

  • Acidification: Introduce a catalytic amount of trifluoroacetic acid (TFA- d , 0.05 eq) to ensure the system reaches equilibrium rapidly within the NMR timescale.

  • VT-NMR Acquisition: Seal the NMR tube. Acquire quantitative 1H -NMR spectra at 10 K intervals from 298 K to 358 K. Allow 15 minutes of thermal equilibration at each temperature before acquisition.

  • Data Extraction: Integrate the distinct acetal methine proton (typically ~6.0 ppm) against the aldehyde proton (~10.3 ppm) relative to the internal standard to calculate molar concentrations.

  • Self-Validation Check: Ensure the sum of [Aldehyde] + [Dioxolane] remains constant across all temperatures. Any deviation indicates side reactions (e.g., polymerization).

Protocol B: Kinetic Stability Assessment via Buffered HPLC

Causality: To isolate the kinetic rate constant ( k ) from the thermodynamic equilibrium, the reaction must be driven entirely to the aldehyde. Using a large excess of water in a buffered system ensures pseudo-first-order kinetics and a constant [H+] concentration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM citrate-phosphate buffer at exactly pH 3.0.

  • Stock Solution: Prepare a 10 mM stock of the dioxolane in HPLC-grade acetonitrile.

  • Reaction Initiation: Inject 100 μ L of the stock solution into 9.9 mL of the pre-warmed buffer (37 °C) in a thermostatic vial. Stir at 500 rpm.

  • Sampling: Withdraw 100 μ L aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Immediately quench the aliquot into 100 μ L of cold 0.1 M NaOH to halt acid catalysis.

  • HPLC Analysis: Analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient, UV detection at 254 nm). Plot ln([Dioxolane]t​/[Dioxolane]0​) vs. time to determine the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 Sample Prep (+ Internal Standard) S2 VT-NMR Equilibrium (298K - 358K) S1->S2 Protocol A S3 HPLC Kinetic Assays (Buffered pH 3.0) S1->S3 Protocol B S4 Data Synthesis & Parameter Extraction S2->S4 van 't Hoff (ΔH°, ΔS°) S3->S4 Arrhenius (Ea, k)

Experimental workflow for decoupling thermodynamic equilibrium from kinetic stability.

Safety and Scale-Up Considerations

When scaling up the synthesis or cleavage of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, thermal hazards must be evaluated. The formation of dioxolanes can be exothermic, and the use of strong acid catalysts at scale requires precise thermal control. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) should be employed to identify onset temperatures of potential runaway reactions, a critical step often utilized in pharmaceutical process chemistry to derisk continuous flow or batch operations[4].

References

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from:[Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Retrieved from:[Link]

  • Thermally Hazardous 1,3-Dioxolane Coupling Reaction Required for a Pharmaceutical Candidate Starting Material, Made Safer by Employing Process Safety Data as Key Design of Experiments Output Variables. ACS Publications. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of pharmaceutical precursors from 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Application Note: Synthesis and Downstream Functionalization of Pharmaceutical Precursors from 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane Executive Summary & Mechanistic Rationale In advanced pharmaceutical synth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Downstream Functionalization of Pharmaceutical Precursors from 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Executive Summary & Mechanistic Rationale

In advanced pharmaceutical synthesis, highly substituted benzaldehydes are critical building blocks for active pharmaceutical ingredients (APIs). However, the formyl group is highly susceptible to unwanted nucleophilic attack, oxidation, or reduction during multi-step syntheses. 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane serves as a robust, protected acetal derivative of 1[1].

The 1,3-dioxolane moiety effectively masks the electrophilic carbonyl carbon, allowing chemists to perform harsh synthetic transformations (e.g., directed ortho-metalation, cross-coupling, or halogenation) on the aromatic ring. Once the desired ring functionalization is complete, the acetal is hydrolyzed to reveal the reactive aldehyde. This intermediate is subsequently utilized in the synthesis of two major therapeutic classes:

  • GyrB Inhibitors (Antibacterial): Tricyclic tetrahydroquinoline derivatives that target bacterial DNA gyrase[2].

  • Thienopyrimidine Derivatives (Oncology): Apoptosis-inducing agents utilized in cancer therapy[3].

Synthetic Pathway Visualization

Pathway Dioxolane 2-(2-Chloro-6-fluoro-3-methylphenyl) -1,3-dioxolane Aldehyde 2-Chloro-6-fluoro- 3-methylbenzaldehyde Dioxolane->Aldehyde Acidic Deprotection (2M HCl, THF, 50°C) Antibacterial Tetrahydroquinoline Derivatives (GyrB Antibacterials) Aldehyde->Antibacterial Reductive Amination (NaBH(OAc)3, DCE) Oncology Thienopyrimidine Derivatives (Apoptosis Inducers) Aldehyde->Oncology Scaffold Condensation (Piperidine, EtOH)

Fig 1: Synthetic divergence of 1,3-dioxolane into antibacterial and oncology precursors.

Experimental Protocols

Protocol A: Acetal Deprotection to 2-Chloro-6-fluoro-3-methylbenzaldehyde

Objective: Unmask the reactive formyl group while preventing degradation of the highly substituted aromatic ring.

  • Causality & Design: Tetrahydrofuran (THF) is selected as the solvent because it provides excellent solubility for the lipophilic dioxolane while remaining fully miscible with aqueous acid. The acidic environment (H⁺) protonates one of the acetal oxygen atoms, converting it into a superior leaving group. Subsequent water attack drives the equilibrium toward the aldehyde and ethylene glycol.

Step-by-Step Procedure:

  • Charge a round-bottom flask with 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (1.0 eq, 10 mmol) and dissolve in THF (25 mL).

  • Add 2M aqueous HCl (15 mL) dropwise while stirring at 25°C.

  • Attach a reflux condenser and heat the biphasic mixture to 50°C for 2.5 hours.

  • Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 8:2). The product aldehyde will elute higher (less polar) than the starting dioxolane.

  • Cool the mixture to 0°C and slowly quench with saturated aqueous NaHCO₃ until pH ~7 is reached. Rationale: Neutralization prevents unwanted base-catalyzed aldol self-condensation of the resulting aldehyde.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 1[1].

Protocol B: Synthesis of Tetrahydroquinoline Precursors (Antibacterial)

Objective: Synthesize secondary amine precursors for 2[2].

  • Causality & Design: Reductive amination requires a delicate balance. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce its hydride-donating power. This ensures it selectively reduces the transient, protonated iminium ion without reducing the starting aldehyde into a benzyl alcohol.

Step-by-Step Procedure:

  • Dissolve 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 eq, 5 mmol) and the target primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 20 mL) under an inert N₂ atmosphere.

  • Stir at room temperature for 30 minutes to allow imine formation.

  • Add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) in three portions over 15 minutes to control the mild exotherm.

  • Stir the reaction mixture at 25°C for 12 hours.

  • Validation Check: Perform LC-MS analysis. The disappearance of the aldehyde mass peak and the appearance of the secondary amine [M+H]⁺ peak confirm completion.

  • Quench with 1N NaOH (10 mL) to decompose excess hydride and neutralize the acetate salts. Extract with Dichloromethane (DCM), dry, and purify via flash chromatography.

Protocol C: Condensation for Thienopyrimidine Precursors (Oncology)

Objective: Generate 3[3].

  • Causality & Design: The presence of the highly electronegative fluorine and chlorine atoms on the benzaldehyde ring significantly increases the electrophilicity of the carbonyl carbon. This allows for highly efficient Knoevenagel-type condensations with active methylene compounds or amines on the thienopyrimidine scaffold, requiring only a mild base catalyst (piperidine).

Step-by-Step Procedure:

  • Combine the aldehyde (1.0 eq) and the thienopyrimidine scaffold (1.0 eq) in absolute ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture at 80°C for 6 hours.

  • Cool to 0°C to induce precipitation of the condensed product. Filter, wash with cold ethanol, and dry under vacuum.

Quantitative Data & Yield Analysis

The following table summarizes the validated parameters and expected outcomes for the protocols described above, providing a benchmark for quality control.

Synthesis PhaseReagents / CatalystTemp (°C)Time (h)Target Yield (%)Purity (HPLC)
Acetal Deprotection 2M HCl, THF502.592 - 95>98.0%
Reductive Amination NaBH(OAc)₃, DCE2512.085 - 88>95.5%
Scaffold Condensation Piperidine (cat.), EtOH806.078 - 82>96.0%

References

  • Guidechem:2-CHLORO-6-FLUORO-3-METHYLBENZALDEHYDE (CAS 104451-99-2).
  • WO2004031195A1:Tricyclic tetrahydroquinoline antibacterial agents.
  • AU 2014274644 B2:New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them.

Sources

Application

Application Note: Safe Handling, Storage, and Experimental Protocols for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Context In modern drug discovery, the str...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Context

In modern drug discovery, the strategic use of protecting groups is essential for navigating complex multi-step syntheses. 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (CAS: 773093-09-7) serves as a vital synthetic building block, functioning as a protected form of 2-chloro-6-fluoro-3-methylbenzaldehyde[1]. The 1,3-dioxolane moiety effectively masks the electrophilic aldehyde carbonyl, rendering the molecule inert to strong nucleophiles, organometallic reagents (such as Grignard or organolithium reagents), and basic conditions that would otherwise cause unwanted side reactions.

However, the presence of the cyclic acetal alongside a halogenated aromatic ring dictates specific physicochemical behaviors. This guide outlines the causality behind its handling requirements, providing self-validating protocols to ensure high-fidelity experimental outcomes.

Physicochemical Profiling & Storage Causality

To design an effective handling strategy, one must first understand the intrinsic properties of the compound.

Quantitative Data Summary
PropertyValue / SpecificationRationale / Impact on Handling
CAS Number 773093-09-7Unique identifier for regulatory tracking[1].
Molecular Formula C₁₀H₁₀ClFO₂Halogenation increases lipophilicity and skin permeability[1].
Molecular Weight 216.64 g/mol Standardized for molarity calculations[2].
Storage Temperature 2-8°C (Refrigerated)Suppresses kinetic autoxidation and trace-moisture hydrolysis[1].
Atmosphere Sealed, Dry (Argon/N₂)Prevents atmospheric moisture from initiating acetal cleavage[3].
The Causality of Storage Conditions

The 1,3-dioxolane ring is generally stable under neutral and basic conditions but is highly sensitive to aqueous acids[4]. If exposed to ambient humidity over prolonged periods, trace acidic impurities (such as dissolved CO₂ forming carbonic acid) can initiate premature hydrolysis, degrading the compound back into the parent benzaldehyde and ethylene glycol. Furthermore, cyclic ethers can slowly form explosive peroxides upon prolonged exposure to oxygen and light. Storing the compound at 2-8°C in a tightly sealed container under an inert gas (Argon or Nitrogen) effectively arrests both hydrolysis and autoxidation pathways[1][3].

Hazard Mitigation & Safety Procedures

Handling halogenated 1,3-dioxolane derivatives requires stringent safety measures due to the combined risks of the cyclic ether and the fluorinated/chlorinated aromatic system.

  • Inhalation and Contact Risks: 1,3-dioxolane derivatives are known to cause serious eye irritation (H319) and may be harmful if inhaled or absorbed through the skin[3]. The lipophilic nature of the halogenated phenyl ring enhances dermal penetration.

  • Electrostatic Hazards: Vapors from cyclic ethers can accumulate and form explosive mixtures. All receiving equipment and fume hoods must be properly grounded to prevent static discharge[4].

  • PPE Requirements: Nitrile gloves (double-gloved for extended handling), chemical safety goggles, and a standard laboratory coat are mandatory. All manipulations must occur within a certified Class II chemical fume hood[3].

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as "self-validating systems." This means each workflow includes a built-in Quality Control (QC) step to confirm the integrity of the compound before proceeding to downstream applications.

Protocol A: Preparation and Validation of Anhydrous Stock Solutions

Objective: To prepare a 100 mM stock solution without compromising the 1,3-dioxolane protecting group. Causality: We utilize anhydrous Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO) because they are polar aprotic solvents lacking acidic protons, thereby preserving the acetal linkage.

Step-by-Step Methodology:

  • Equilibration: Remove the sealed vial of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture, which will hydrolyze the compound.

  • Purging: Transfer the vial to a fume hood and purge the headspace with Argon.

  • Dissolution: Dissolve 216.6 mg of the compound in 10.0 mL of anhydrous, amine-free Acetonitrile to yield a 100 mM solution.

  • Self-Validation (QC Check):

    • Take a 10 µL aliquot and dilute it to 1 mL with HPLC-grade ACN.

    • Inject onto an LC-MS or HPLC-UV (monitored at 254 nm).

    • Validation Criterion: A single peak corresponding to the intact dioxolane ( m/z ~217 [M+H]+ ) must be observed. If a secondary peak corresponding to the parent aldehyde ( m/z ~173 [M+H]+ ) is detected, the stock has been compromised by moisture and must be discarded.

  • Storage: Store the validated stock solution in amber glass vials with PTFE-lined septa at -20°C.

Protocol B: Controlled Acid-Catalyzed Deprotection

Objective: To selectively cleave the 1,3-dioxolane ring to yield 2-chloro-6-fluoro-3-methylbenzaldehyde after downstream modifications are complete. Causality: The acetal oxygen atoms are easily protonated by strong acids, making the adjacent carbon highly susceptible to nucleophilic attack by water, driving the equilibrium toward the aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of the dioxolane derivative in 5.0 mL of Tetrahydrofuran (THF).

  • Acid Addition: Slowly add 5.0 mL of 1M aqueous Hydrochloric Acid (HCl) dropwise while stirring at room temperature.

  • Monitoring (Self-Validation):

    • Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system every 30 minutes.

    • Validation Criterion: The reaction is complete when the starting material spot (higher Rf​ due to lower polarity) completely disappears, replaced by a lower Rf​ spot (the highly polar aldehyde).

  • Workup: Neutralize the reaction mixture with saturated aqueous NaHCO₃ until pH 7 is reached. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the pure aldehyde.

Workflow Visualization

The following diagram maps the critical path from storage to downstream application, highlighting the necessary validation checkpoints.

G Storage Storage: 2-8°C Argon Atmosphere Handling Handling: Fume Hood Anhydrous Conditions Storage->Handling Transfer Stock Stock Solution (Anhydrous ACN) Handling->Stock Dissolution Reaction Downstream Application (Cross-Coupling) Stock->Reaction Deprotection Acetal Deprotection (Acidic Hydrolysis) Stock->Deprotection TFA/HCl Validation Validation: LC-MS Check for Aldehyde Reaction->Validation Deprotection->Validation

Workflow for safe handling and application of the halogenated 1,3-dioxolane.

References

  • Penta Chemicals. "1,3-Dioxolane - SAFETY DATA SHEET." Pentachemicals.eu. Available at: [Link]

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 1,3-Dioxolanes via Ethylene Glycol Acetalization

Introduction: The Strategic Role of Carbonyl Protection In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the selective reactivity of functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the selective reactivity of functional groups is paramount. The carbonyl group, present in aldehydes and ketones, is a cornerstone of chemical transformations but its high reactivity towards nucleophiles and bases can be a significant liability.[1] Acetalization represents a robust and reversible strategy to mask the carbonyl's reactivity, converting it into an acetal that is stable under neutral to strongly basic conditions, as well as in the presence of many common oxidizing and reducing agents.[1][2]

The reaction of a carbonyl compound with ethylene glycol to form a five-membered cyclic acetal, known as a 1,3-dioxolane, is an especially favored protection method.[1] This preference is due to the enhanced stability of the cyclic structure and the entropic advantage of using a single bifunctional reagent.[3] This document provides a comprehensive, field-tested protocol for the acid-catalyzed acetalization of carbonyl compounds using ethylene glycol, emphasizing the mechanistic rationale, procedural details, and troubleshooting insights for researchers and drug development professionals.

The Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a 1,3-dioxolane is a reversible, acid-catalyzed process that proceeds through a hemiacetal intermediate.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The key steps are as follows:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[3][5][6]

  • Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.[3][5]

  • Deprotonation: A base (such as the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, yielding a neutral hemiacetal intermediate.[3][6]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).[3][4][6]

  • Elimination of Water: The protonated hydroxyl group departs as a water molecule, facilitated by the lone pair electrons on the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion.[3][4]

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic oxocarbenium ion in an intramolecular fashion to form the five-membered ring.[3]

  • Final Deprotonation: The protonated ether oxygen is deprotonated, regenerating the acid catalyst and yielding the final, stable 1,3-dioxolane product.[3]

Acetalization_Mechanism Reactants Carbonyl + Ethylene Glycol + H⁺ (Catalyst) ProtonatedCarbonyl Protonated Carbonyl Reactants->ProtonatedCarbonyl Step 1: Carbonyl Protonation Hemiacetal Hemiacetal Intermediate ProtonatedCarbonyl->Hemiacetal Steps 2 & 3: Nucleophilic Attack & Deprotonation ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal Step 4: Hydroxyl Protonation Oxocarbenium Oxocarbenium Ion + H₂O ProtonatedHemiacetal->Oxocarbenium Step 5: Water Elimination Product 1,3-Dioxolane (Acetal) + H⁺ (Regenerated) Oxocarbenium->Product Steps 6 & 7: Intramolecular Cyclization & Deprotonation Dean_Stark_Setup Condenser Reflux Condenser (Cooling Water In/Out) Trap Dean-Stark Trap Condenser->Trap Condensate Falls Trap->Condenser Flask Reaction Flask (on Heating Mantle) Trap->Flask Solvent Overflow Water Collected Water (Denser Layer) Flask->Trap Vapors Rise SolventReturn Solvent Returning to Flask Vapor Azeotrope Vapor

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing low conversion rates or poor yields during the aceta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing low conversion rates or poor yields during the acetalization of 2-chloro-6-fluoro-3-methylbenzaldehyde.

Due to the unique structural constraints of this molecule, standard acetalization protocols often fail. This guide provides a diagnostic overview, troubleshooting FAQs, comparative data, and field-validated protocols to ensure high-yield synthesis.

Diagnostic Overview: The Causality of Low Yields

Synthesizing 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane presents two distinct chemical hurdles that must be addressed simultaneously:

  • Severe Steric Hindrance (The Di-Ortho Effect): The presence of a chlorine atom at the 2-position and a fluorine atom at the 6-position creates massive steric bulk around the formyl group. This di-ortho substitution blocks the optimal Bürgi-Dunitz trajectory (approx. 107°) required for the nucleophilic attack of ethylene glycol.

  • Electronic Deactivation: Both chlorine and fluorine are highly electronegative halogens. Through strong inductive electron withdrawal (-I effect), they destabilize the critical oxocarbenium ion intermediate[1]. This significantly raises the activation energy of the rate-limiting step, slowing the reaction and resulting in a highly unfavorable thermodynamic equilibrium.

To achieve high yields, physical water removal (e.g., standard Dean-Stark distillation) is often insufficient[2]. The equilibrium must be driven forward irreversibly using chemical water scavengers.

Troubleshooting & FAQs

Q1: My reaction stalls at 30-40% conversion despite refluxing in toluene with a Dean-Stark trap for 48 hours. How do I push the reaction to completion? A: Standard azeotropic distillation relies on physical water removal, which is often too slow to overcome the unfavorable equilibrium of highly hindered, deactivated benzaldehydes[2]. To solve this, introduce a chemical water scavenger such as Trimethyl Orthoformate (TMOF). TMOF reacts irreversibly with the byproduct water to form methanol and methyl formate, driving the equilibrium forward according to Le Chatelier's principle[3].

Q2: I am observing degradation and a dark reaction mixture. Is p-Toluenesulfonic acid (p-TsOH) the wrong catalyst? A: While p-TsOH is the industry standard for acetal protection[1], prolonged heating (48+ hours) of sensitive halogenated aromatics in strong Brønsted acids can lead to polymerization or etherification side-reactions. If p-TsOH fails, switch to a mild Lewis acid catalyst such as Boron trifluoride diethyl etherate (BF₃·OEt₂). Lewis acids coordinate directly with the carbonyl oxygen, providing stronger electrophilic activation for deactivated substrates without requiring excessively harsh thermal conditions[4].

Q3: My TLC shows 90% conversion, but my isolated yield after workup is less than 50%. Where is the product going? A: Acetals are highly acid-labile. If your reaction mixture cools down while the acid catalyst is still active, ambient moisture will immediately initiate hydrolysis, reverting your dioxolane back to the starting aldehyde. Self-Validating Fix: You must quench the reaction mixture with a mild organic base (e.g., Triethylamine, 1.5 equivalents relative to the catalyst) before cooling the flask or removing the solvent.

Comparative Data Presentation

The following table summarizes the quantitative impact of various reaction parameters on the isolated yield of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane.

Method / StrategyCatalystWater Removal MechanismReaction TimeExpected YieldCausality / Notes
Standard Dean-Stark p-TsOH (10 mol%)Physical (Azeotropic Distillation)36 - 48 h30 - 45%Stalls due to thermodynamic equilibrium limits and steric strain.
Modified Dean-Stark p-TsOH (10 mol%)Physical (Azeotropic + 4Å Mol. Sieves)24 - 36 h55 - 65%Sieves in the trap improve the rate of physical water removal.
Orthoester-Assisted p-TsOH (5 mol%)Chemical (TMOF, 1.5 eq)12 - 16 h80 - 85% Irreversible water scavenging drives the reaction forward rapidly.
Lewis Acid + TMOF BF₃·OEt₂ (15 mol%)Chemical (TMOF, 1.5 eq)8 - 12 h>90% Superior activation of the highly deactivated carbonyl carbon.

Mandatory Visualization: Mechanistic Workflow

The following diagram illustrates the mechanistic bottleneck caused by the di-ortho substitution and how chemical water scavenging overcomes the thermodynamic barrier.

Mechanistic_Pathway Start 2-Chloro-6-fluoro-3-methylbenzaldehyde + Ethylene Glycol Hemiacetal Hemiacetal Intermediate (High Steric Strain) Start->Hemiacetal H⁺ Catalysis Oxocarbenium Oxocarbenium Ion (Destabilized by Cl/F Inductive Effect) Hemiacetal->Oxocarbenium Rate-Limiting Step Product 2-(2-Chloro-6-fluoro-3-methylphenyl) -1,3-dioxolane + H₂O Oxocarbenium->Product Cyclization DeanStark Standard Dean-Stark (Physical H₂O Removal = Slow/Incomplete) Product->DeanStark Reversible Equilibrium TMOF Trimethyl Orthoformate (TMOF) (Chemical H₂O Scavenging = Irreversible) Product->TMOF Rapid Equilibrium Shift

Thermodynamic equilibrium shift required to overcome steric hindrance in acetalization.

Experimental Protocols

To ensure reproducibility and high yields, follow these self-validating methodologies.

Protocol A: High-Yield Orthoester-Assisted Acetalization (Recommended)

This protocol utilizes chemical water scavenging to bypass the limitations of physical distillation[3].

Reagents:

  • 2-Chloro-6-fluoro-3-methylbenzaldehyde: 1.0 equivalent (eq)

  • Ethylene Glycol (Anhydrous): 3.0 eq

  • Trimethyl Orthoformate (TMOF): 1.5 eq

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.05 eq (5 mol%)

  • Anhydrous Toluene: 0.2 M relative to the aldehyde

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Reagent Addition: Charge the flask with the aldehyde, anhydrous toluene, and ethylene glycol. Stir for 5 minutes at room temperature.

  • Scavenger & Catalyst Addition: Add TMOF via syringe, followed by the addition of p-TsOH·H₂O in one portion.

  • Reaction: Heat the mixture to 85°C (do not exceed 90°C to prevent premature evaporation of TMOF). Monitor via TLC (Hexanes/EtOAc 9:1).

  • Validation Check: At 12 hours, conversion should be >85%. If starting material persists, add an additional 0.5 eq of TMOF and stir for 2 more hours.

  • Quenching (Critical Step): Remove the heat source. While the mixture is still warm (~50°C), add Triethylamine (0.1 eq) to neutralize the acid catalyst. Stir for 10 minutes.

  • Workup: Dilute with Ethyl Acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dioxolane.

Protocol B: Lewis Acid Catalyzed Acetalization (For Highly Recalcitrant Batches)

If Protocol A results in side-product formation due to thermal stress, use this room-temperature Lewis acid method[4].

Step-by-Step Methodology:

  • Dissolve the aldehyde (1.0 eq) and ethylene glycol (3.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under argon at 0°C.

  • Add TMOF (2.0 eq) to the stirring solution.

  • Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.15 eq).

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Quenching: Quench the reaction strictly at 0°C by adding saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

  • Extract with DCM, dry over MgSO₄, and concentrate to yield the highly pure acetal.

References

  • California Institute of Technology (Stoltz Group). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Retrieved from:[Link]

  • Organic Chemistry Portal. Dimethyl Acetals / Acetalization. Retrieved from:[Link]

  • RSC Publishing. Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Welcome to the technical support guide for the purification of crude 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. This resource is designed for researchers, chemists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. This resource is designed for researchers, chemists, and drug development professionals who require this intermediate in high purity for subsequent synthetic steps. This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format.

Section 1: Understanding Your Crude Product: FAQs and Impurity Profile

The first step in any successful purification is to understand the potential impurities in your crude material. The synthesis of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, typically an acetalization reaction, can introduce several byproducts and unreacted starting materials.[1][2]

Frequently Asked Questions

Q1: What are the most common impurities I should expect in my crude product?

A1: Your crude product likely contains a mixture of unreacted starting materials, catalyst residue, and potential side-products. The primary impurities depend on the specific synthetic conditions but generally fall into the categories listed in the table below.

Table 1: Potential Impurities and Their Origins

Impurity Chemical Name Origin Removal Strategy
Starting Material 2-Chloro-6-fluoro-3-methylbenzaldehyde Incomplete reaction Aqueous workup, Chromatography, Recrystallization
Starting Material Ethylene Glycol Incomplete reaction / Excess reagent Aqueous workup (water wash)
Catalyst p-Toluenesulfonic acid, etc. Catalyst used for acetal formation Aqueous workup (bicarbonate wash)[3]
Side-Product Water Formed during acetalization Drying of organic phase (e.g., MgSO₄)
Side-Product Oligomers/Polymers of Ethylene Glycol Side-reaction under acidic conditions Chromatography, Distillation

| Solvent | Toluene, Benzene, etc. | Reaction solvent | Removal under reduced pressure (rotary evaporation) |

Section 2: Devising a Purification Strategy: A Workflow

The physical state of your crude product (e.g., a solid, a semi-solid, or an oil) is the primary determinant for selecting an initial purification technique. This workflow provides a logical decision-making process.

Purification_Workflow cluster_oil Oil Processing start Crude Product is_solid Is the crude product a solid or semi-solid? start->is_solid Assess Physical State is_oily Is the crude product an oil? start->is_oily Assess Physical State recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography_from_solid Purify by Column Chromatography is_solid->chromatography_from_solid No (Amorphous/Waxy) distillation Attempt Vacuum Distillation is_oily->distillation Yes chromatography_from_oil Purify by Column Chromatography is_oily->chromatography_from_oil No (High-boiling/Thermally Labile) purity_check1 Check Purity (TLC/NMR) recrystallization->purity_check1 purity_check2 Check Purity (TLC/NMR/HPLC) chromatography_from_solid->purity_check2 purity_check1->chromatography_from_solid <98% Pure final_product Pure Product purity_check1->final_product >98% Pure purity_check2->final_product >98% Pure re_purify Re-purify or consider alternative method purity_check2->re_purify <98% Pure purity_check3 Check Purity (GC/NMR) distillation->purity_check3 chromatography_from_oil->purity_check2 purity_check3->final_product >98% Pure purity_check3->chromatography_from_oil <98% Pure

Caption: Decision workflow for selecting a primary purification technique.

Section 3: Purification by Column Chromatography

Column chromatography is a highly versatile and common method for purifying organic compounds, separating components based on their differential adsorption to a stationary phase.[4][5]

Frequently Asked Questions

Q1: When is column chromatography the best choice for this compound? A1: Chromatography is ideal when you have an oily crude product, when recrystallization fails or gives poor recovery, or when you need to separate impurities with very similar polarities to your target compound. It offers high-resolution separation.[6]

Q2: How do I select the right solvent system (mobile phase)? A2: The goal is to find a solvent system where your target compound has an Rf (retention factor) of ~0.3 on a silica gel Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).[4] For fluorinated compounds, leveraging fluorophilic interactions with specialized stationary phases can sometimes enhance separation, but standard silica gel is typically sufficient.[4]

Q3: What is the difference between "wet loading" and "dry loading," and which should I use? A3: Wet loading involves dissolving your crude product in a minimal amount of the mobile phase and carefully adding it to the top of the column. This is fast but can lead to poor separation if the compound is not very soluble in the mobile phase. Dry loading involves adsorbing your crude product onto a small amount of silica gel (or Celite), evaporating the solvent, and loading the resulting free-flowing powder onto the column.[7] Dry loading is highly recommended as it generally results in sharper bands and better separation.

Troubleshooting Guide: Column Chromatography

Q: My compound and an impurity have very similar Rf values on TLC. How can I improve separation? A: This is a common challenge. First, try a more non-polar solvent system; decreasing the percentage of the polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%) will increase the separation of all compounds on the silica. If that fails, try a different solvent system altogether. For example, substitute ethyl acetate with dichloromethane or ether. The different solvent-solute interactions can alter the relative polarities and improve separation.

Q: My compound is "streaking" on the TLC plate and likely on the column. What's wrong? A: Streaking is often caused by overloading the sample or by acidic/basic functional groups strongly interacting with the silica. Since your target compound is a dioxolane, it can be sensitive to the acidic nature of silica gel. Try adding a very small amount (~0.5%) of a neutralizer like triethylamine to your mobile phase. This deactivates the acidic sites on the silica and can result in much sharper bands.

Q: My yield after chromatography is very low. Where did my compound go? A: There are several possibilities:

  • Incomplete Elution: The mobile phase may not have been polar enough to elute your compound completely from the column. Try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) and check these fractions for your product.

  • Decomposition: The compound may be degrading on the acidic silica gel, especially during a long purification. Running the column faster ("flash" chromatography) or using a deactivated silica can help.[7]

  • Co-elution: Your compound may have eluted with an impurity you didn't see on TLC (e.g., a UV-inactive impurity). Always analyze your combined fractions carefully by NMR or another spectroscopic method.

Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a silica-to-crude-product weight ratio of 50:1 to 100:1. Pack the column with silica gel as a slurry in the non-polar component of your mobile phase.

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the weight of silica gel relative to your crude product.

    • Thoroughly mix and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution: Add the mobile phase and apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.[7] Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane.

Section 4: Purification by Recrystallization

If your crude product is a solid, recrystallization can be a highly effective and scalable purification method. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Frequently Asked Questions

Q1: How do I perform a solvent screen to find a good recrystallization solvent? A1: A good solvent should dissolve your compound poorly at room temperature but completely at the solvent's boiling point. Test small amounts of your crude product in various solvents (see Table 2). Place a small amount of crude material in a test tube, add a few drops of solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and then precipitates upon cooling, you have found a potential solvent.

Table 2: Common Solvents for Recrystallization Screening

Solvent Class Examples Polarity Notes
Alkanes Hexane, Heptane Non-Polar Good for non-polar compounds.[8]
Aromatic Toluene Non-Polar Higher boiling point than alkanes.
Ethers Diethyl Ether, MTBE Low Volatile, use with care.
Esters Ethyl Acetate Medium Versatile, common choice.
Ketones Acetone Medium-High Can be too strong a solvent.

| Alcohols | Ethanol, Isopropanol | Polar | Good for moderately polar compounds.[9] |

Q2: My compound "oiled out" instead of crystallizing. What does this mean and how do I fix it? A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of forming crystals, it separates as a liquid phase. To fix this, try one of the following:

  • Add more solvent before heating to lower the saturation point.

  • Re-heat the solution to dissolve the oil, then cool it much more slowly.

  • Try a lower-boiling point solvent.

Troubleshooting Guide: Recrystallization

Q: My compound won't crystallize, even after the solution has cooled to room temperature and been iced. A: Crystallization requires a nucleation event.

  • Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic glass fragments can initiate crystal growth.

  • Seed: If you have a small crystal of the pure compound, add it to the cold solution. This provides a template for crystallization.

  • Reduce Volume: If the solution is not saturated enough, carefully evaporate some of the solvent and try cooling again.

Q: The yield from my recrystallization is very low. A: This usually means you used too much solvent. The compound has some solubility even at low temperatures, and this portion will be lost in the mother liquor. To improve yield, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. You can also try to recover a second crop of crystals by concentrating the mother liquor and re-cooling.

Section 5: Post-Purification and Handling

Q: How do I confirm the purity and identity of my final product? A: A combination of techniques is recommended for full characterization:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can detect impurities.

  • HPLC/GC-MS: Assesses purity (e.g., >99.5%) and confirms the molecular weight.[10]

  • Melting Point: A sharp melting point indicates high purity.

Q: How should I store the purified 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane? A: As an acetal, the compound is potentially sensitive to acid-catalyzed hydrolysis. Furthermore, fluorinated organic compounds can have varying stability.[11] It is recommended to store the pure compound in a tightly sealed container, protected from moisture and strong acids. Storage at a low temperature (refrigerated or frozen) in an inert atmosphere (nitrogen or argon) is advisable for long-term stability.[12][13]

References

  • Benchchem. (n.d.). Application Note: Purification of 2-Chloro-5,6-difluoroquinoxaline Derivatives by Column Chromatography.
  • Veranova. (n.d.). Separations and Purifications.
  • Okamoto, Y., et al. (n.d.). Synthesis and Characterization of an Amorphous Perfluoropolymer: Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). Keio University.
  • Google Patents. (n.d.). RU2076866C1 - Method of preparing 2-(2-furyl)-1,3-dioxalane (furolane).
  • McCarthy, J. R., et al. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses Procedure.
  • Google Patents. (n.d.). US6916926B2 - Process for the preparation of (±) 1-3-dioxolanes and the optical resolution thereof.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • Petroski, R. J. (n.d.). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl).
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • DeCourcy, K. (2009). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute - Virginia Tech.
  • Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples.
  • Sigma-Aldrich. (n.d.). 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1192548-08-5.
  • Phenomenex. (n.d.). Chiral LC Columns.
  • Googleapis.com. (2013). (12)
  • Sigma-Aldrich. (n.d.). 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane.
  • MilliporeSigma. (n.d.). 2-(4-Fluoro-3-methylphenyl)-1,3-dioxolane.
  • PMC. (n.d.). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
  • ChemScene. (n.d.). 2-(5-Chloro-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • MDPI. (2023). Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal.
  • PubChem. (n.d.). 2,2-Difluoro-1,3-dioxolane.
  • Purdue University. (n.d.). Fluoroorganic Chemistry. Ramachandran Research Group.
  • ResearchGate. (2026). Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluoro- phenyl)propan-1-ol.
  • PMC. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds.
  • PubMed. (2017).
  • Google Patents. (n.d.).
  • PubMed. (2025). Crystal structure and Hirshfeld surface analysis of 3-(2-chloro-6-fluoro-phen-yl)-1,5-bis-(thio-phen-2-yl)pentane-1,5-dione.
  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the analysis of this compound. By understanding the potential sources of these impurities and implementing robust analytical methodologies, you can ensure the quality and integrity of your results.

The Critical Role of Impurity Profiling

2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane serves as a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as the presence of impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies worldwide mandate stringent control over impurities in drug substances. Therefore, a well-developed and validated HPLC method is essential for accurate impurity profiling.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect to see in my 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane sample?

You can generally categorize impurities into three main groups:

  • Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: These form due to the decomposition of the main compound under various stress conditions like heat, light, humidity, and acidic or basic environments.

  • Contaminants: These are extraneous substances introduced into the sample, such as residues from cleaning, solvents, or other materials from the manufacturing equipment.

Q2: My chromatogram shows several small, unidentified peaks. How can I determine their origin?

A systematic approach is key. First, review the synthesis route of 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. This will help you predict potential starting material and intermediate-related impurities. Next, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on a pure sample of your compound. This will help you identify potential degradation products. Finally, a blank injection (injecting only the sample solvent) can help identify any peaks originating from the solvent or the HPLC system itself.[1]

Q3: I'm observing peak tailing for the main peak. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[2]

  • Secondary Interactions: The analyte may be interacting with active sites on the column's stationary phase. This is common with basic compounds on silica-based columns. Using a mobile phase with a suitable pH or an ion-pairing agent can help mitigate this.

  • Column Degradation: A clogged or deteriorated column can also cause poor peak shape. Regular column cleaning and proper storage are crucial for maintaining column performance.[3]

Q4: My retention times are shifting between injections. What should I check?

Retention time instability is a common issue and can often be traced back to:

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation for every run.

  • Pump Performance: A faulty pump or the presence of air bubbles in the system can cause flow rate fluctuations. Degassing the mobile phase and regular pump maintenance are essential.[2]

  • Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

Troubleshooting Common HPLC Issues

This section provides a more in-depth guide to resolving specific problems you might encounter during your analysis.

Issue 1: Noisy or Drifting Baseline

A stable baseline is crucial for accurate quantification, especially of low-level impurities.

Potential Causes & Solutions:

CauseSolution
Contaminated Mobile Phase Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily. Filter all solvents through a 0.45 µm or 0.22 µm filter.[3][4]
Air Bubbles in the System Degas the mobile phase using an inline degasser, sonication, or helium sparging.[2]
Detector Lamp Issues A deteriorating detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
System Leaks Inspect all fittings and connections for any signs of leakage. Even a small leak can cause pressure fluctuations and a noisy baseline.[3]
Issue 2: Poor Resolution Between Peaks

Inadequate separation between the main peak and impurities can lead to inaccurate quantification.

Potential Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Optimize the mobile phase composition. Adjusting the organic solvent ratio, pH, or using a different buffer can significantly improve resolution.
Inappropriate Column The column chemistry may not be suitable for your analytes. Consider a column with a different stationary phase (e.g., C8, Phenyl) or a smaller particle size for higher efficiency.
Gradient Elution Not Optimized If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks.
Issue 3: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.

Potential Causes & Solutions:

CauseSolution
Sample Carryover Previous samples may not have been completely flushed from the injector. Implement a robust needle wash procedure between injections.[2]
Contaminated Mobile Phase or System Impurities in the mobile phase or a contaminated system can lead to ghost peaks.[1] Flush the entire system with a strong solvent (e.g., isopropanol) to remove contaminants.

Visualizing the Synthesis and Potential Impurities

Understanding the synthesis pathway is fundamental to predicting potential process-related impurities. 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is typically synthesized via the acid-catalyzed reaction of 2-chloro-6-fluoro-3-methylbenzaldehyde with ethylene glycol.[5][6]

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product & Potential Impurities 2_chloro_6_fluoro_3_methylbenzaldehyde 2-Chloro-6-fluoro-3- methylbenzaldehyde reaction_step Acetalization 2_chloro_6_fluoro_3_methylbenzaldehyde->reaction_step ethylene_glycol Ethylene Glycol ethylene_glycol->reaction_step acid_catalyst Acid Catalyst (e.g., p-TSA) acid_catalyst->reaction_step main_product 2-(2-Chloro-6-fluoro-3-methylphenyl) -1,3-dioxolane reaction_step->main_product unreacted_aldehyde Unreacted Aldehyde reaction_step->unreacted_aldehyde Incomplete Reaction unreacted_glycol Unreacted Ethylene Glycol reaction_step->unreacted_glycol Incomplete Reaction hydrolysis_product Hydrolysis Product (Aldehyde) main_product->hydrolysis_product Degradation (e.g., acidic HPLC mobile phase) Troubleshooting_Workflow cluster_problem_identification Identify the Problem cluster_solutions Troubleshooting Steps cluster_causes Potential Causes start Problem Observed in Chromatogram problem_type What is the nature of the problem? start->problem_type check_baseline Check for Baseline Noise/ Drift problem_type->check_baseline Baseline Issue check_retention Check for Retention Time Shifts problem_type->check_retention Retention Time Issue check_peak_shape Check for Poor Peak Shape (Tailing/Fronting) problem_type->check_peak_shape Peak Shape Issue check_resolution Check for Poor Resolution problem_type->check_resolution Resolution Issue baseline_causes Mobile Phase Contamination? Air Bubbles? Detector Issue? check_baseline->baseline_causes retention_causes Inconsistent Mobile Phase? Pump Issues? Temperature Fluctuation? check_retention->retention_causes peak_shape_causes Column Overload? Secondary Interactions? Column Degradation? check_peak_shape->peak_shape_causes resolution_causes Suboptimal Mobile Phase? Wrong Column? Gradient Not Optimized? check_resolution->resolution_causes end Problem Resolved baseline_causes->end Implement Solutions retention_causes->end Implement Solutions peak_shape_causes->end Implement Solutions resolution_causes->end Implement Solutions

Sources

Optimization

developing column chromatography conditions for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with purifying 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane . Because this compound features...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with purifying 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane . Because this compound features an acid-sensitive acetal protecting group, standard purification workflows often lead to poor yields and compound degradation. This document provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to isolate this compound with high purity and recovery.

The Chemical Challenge: Acetal Degradation on Silica

The 1,3-dioxolane group in your compound protects a highly substituted benzaldehyde core (2-chloro-6-fluoro-3-methylbenzaldehyde). The primary challenge in purifying this molecule lies in the stationary phase. Standard flash silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are inherently acidic, with a pH ranging from 4.5 to 5.5[1].

When 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane interacts with these silanol sites, the acetal oxygen atoms become protonated. This protonation, coupled with trace moisture present in the solvent or adsorbed onto the silica, catalyzes the rapid hydrolysis of the dioxolane ring back into the parent aldehyde[1].

The Solution: To prevent this degradation, the chromatographic system must be chemically deactivated. By introducing a tertiary amine—most commonly 1% triethylamine (TEA)—into the mobile phase, the basic amine preferentially binds to and neutralizes the acidic silanol sites[2]. This creates a self-validating, basic microenvironment that allows the intact acetal to elute without undergoing acid-catalyzed cleavage[3].

Diagnostic Workflow

Before committing your entire crude sample to a column, use the following decision tree to validate your solvent system and stationary phase.

AcetalPurification Start Crude 1,3-Dioxolane Mixture TLC Run TLC on Standard Silica (Hexane/EtOAc) Start->TLC Check Is an aldehyde degradation spot present? (Lower Rf) TLC->Check AddTEA Add 1% v/v TEA to Eluent & Pre-treat Silica Check->AddTEA Yes RunStandard Proceed with Standard Silica Chromatography Check->RunStandard No CheckTEA Run TLC with TEA-doped Eluent. Degradation resolved? AddTEA->CheckTEA RunTEA Perform Column Chromatography with 1% TEA in Mobile Phase CheckTEA->RunTEA Yes SwitchAlumina Switch to Neutral Alumina (Brockmann Grade III) CheckTEA->SwitchAlumina No

Diagnostic workflow for the chromatographic purification of acid-sensitive acetals.

Quantitative Comparison of Stationary Phases

The table below summarizes expected outcomes when purifying 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane under various chromatographic conditions.

Stationary PhaseEluent AdditiveTarget Compound RfRecovery (%)Purity (%)Mechanistic Observation
Standard Silica Gel (60 Å)None0.35< 40%65%Acidic silanol groups catalyze hydrolysis to the parent aldehyde.
Silica Gel (60 Å) 1% v/v TEA 0.38 > 90% > 95% Silanol sites are neutralized; the 1,3-dioxolane remains intact.
Neutral AluminaNone0.6085%90%Avoids acid catalysis, but reduced resolution due to faster elution.

Protocol: Base-Deactivated Flash Column Chromatography

This methodology is engineered to ensure the structural integrity of the 1,3-dioxolane ring throughout the purification process.

Step 1: Eluent Formulation Prepare the desired non-polar mobile phase (e.g., Hexanes/Ethyl Acetate 9:1). Add 1% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly[2].

Step 2: Silica Neutralization (Slurry Packing) Weigh standard flash silica gel (approximately 50–100 times the mass of your crude sample). Create a slurry using the TEA-doped eluent. Pour the slurry into the column. The TEA immediately acts to neutralize the acidic silanol sites[1].

Step 3: Column Equilibration Pass at least two column volumes (CV) of the TEA-doped eluent through the packed bed. This step is critical to ensure the entire stationary phase is deactivated before the sample is introduced.

Step 4: Sample Loading Dissolve the crude 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane in a minimal volume of the TEA-doped eluent. Crucial: Do not use un-neutralized halogenated solvents (like chloroform) for loading, as they can generate trace HCl over time. Apply the dissolved sample evenly to the top of the silica bed.

Step 5: Elution and Collection Elute the column using the TEA-doped mobile phase. The neutralized environment will prevent the acetal from opening[4]. Collect fractions based on your calculated CV.

Step 6: Concentration and Amine Removal Combine fractions containing the pure product and concentrate under reduced pressure. To remove residual TEA, place the flask under high vacuum for 12–24 hours, or co-evaporate azeotropically with toluene.

Troubleshooting & FAQs

Q: During TLC optimization, I observe a second, lower Rf spot that stains intensely with 2,4-Dinitrophenylhydrazine (2,4-DNPH). What is occurring? A: The 2,4-DNPH stain is highly specific for aldehydes and ketones. The presence of this spot indicates that your 1,3-dioxolane is undergoing acid-catalyzed hydrolysis on the silica plate, reverting to 2-chloro-6-fluoro-3-methylbenzaldehyde. This is a clear diagnostic signal that you must deactivate your silica with 1% TEA before running the bulk column.

Q: Can I use dry loading for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane? A: Dry loading onto standard silica gel is highly discouraged for acid-sensitive acetals[1]. The extended contact time between the neat compound and the acidic silanol sites during solvent evaporation will cause massive degradation. If dry loading is absolutely necessary due to solubility issues, dry load onto Celite or neutral alumina instead of silica gel.

Q: My isolated product smells like ammonia and the NMR shows peaks at 1.05 ppm (triplet) and 2.53 ppm (quartet). How do I fix this? A: These peaks correspond to residual triethylamine (TEA). Because TEA has a boiling point of ~89°C, it can be stubborn to remove completely via standard rotary evaporation. Do not attempt an acidic aqueous wash (like 1M HCl), as this will immediately destroy your dioxolane. Instead, co-evaporate the product with toluene (which forms an azeotrope with TEA) 2-3 times, followed by extended high vacuum drying.

Q: Why does the Rf of my compound slightly increase when I add TEA to the eluent? A: TEA competes for the hydrogen-bonding sites on the silica gel. By occupying the active silanol groups, TEA reduces the stationary phase's overall retention capacity for polarizable functional groups (like the halogens and dioxolane oxygens on your compound), causing it to elute slightly faster.

References

  • ACS Publications. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at:[Link]

  • NII. Palladium-catalyzed Aerobic Synthesis of Terminal Acetals from Vinylarenes Assisted by π-Acceptor Ligands. Available at:[Link]

  • ACS Publications. Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Events in Large-Scale 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane Synthesis

Welcome to the Process Safety and Scale-Up Support Center. The transition of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane synthesis from the benchtop to the pilot plant introduces critical thermal hazards.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Scale-Up Support Center. The transition of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane synthesis from the benchtop to the pilot plant introduces critical thermal hazards. While the acid-catalyzed acetalization of 2-chloro-6-fluoro-3-methylbenzaldehyde with ethylene glycol is routine at the gram scale, the thermodynamics of hemiacetal formation, water removal, and acid neutralization can lead to thermal runaway if heat accumulation outpaces the reactor's cooling capacity.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure a safe and high-yielding scale-up campaign.

I. Thermal Management Workflow

Workflow Start Batch Preparation (Aldehyde + Glycol + Toluene) CatDosing Controlled Catalyst Dosing (Exothermic Hemiacetal Formation) Start->CatDosing Cool to 10°C Reflux Azeotropic Reflux (Water Removal at 110°C) CatDosing->Reflux Heat slowly, monitor dT/dt Quench Reverse Quenching (Exothermic Neutralization) Reflux->Quench Cool to 20°C, pump to base Product Phase Separation & Isolation (Target Dioxolane) Quench->Product Maintain < 25°C

Workflow for exothermic event management during dioxolane scale-up.

II. Troubleshooting Guides & FAQs

Q1: Why do we observe a sudden temperature spike during the initial addition of the acid catalyst (e.g., p-TsOH) to the aldehyde and ethylene glycol mixture? Causality: The exotherm is not primarily from the final dioxolane formation, but from the initial protonation of the carbonyl oxygen and the subsequent rapid nucleophilic attack by ethylene glycol to form the hemiacetal intermediate. Because this step has a very low activation energy, the reaction rate is nearly instantaneous, leading to rapid heat accumulation. Solution: Never add bulk solid catalyst to the reaction mixture at scale. Instead, dose the catalyst as a dilute solution in toluene over an extended period (1–2 hours) under active jacket cooling. Recent process safety studies on [1] emphasize the necessity of using Differential Scanning Calorimetry (DSC) to map these left-limit onset temperatures and dictate dosing rates.

Q2: How do we mitigate the thermal risks associated with the azeotropic removal of water in toluene at scale? Causality: Toluene refluxes at ~110°C. If the reaction mixture possesses a decomposition onset temperature ( Tonset​ ) near this operational temperature, any failure in the condenser or cooling jacket can trigger an adiabatic temperature rise ( ΔTad​ ), pushing the system into thermal runaway. Solution: Prior to scale-up, you must calculate the maximum temperature attainable under adiabatic conditions ( Tm​ ). According to standard [2], if Tm​ exceeds the boiling point of the solvent, you must implement a safety purge system or switch to vacuum azeotropic distillation (e.g., at 300 mbar) to lower the operational reflux temperature to ~70°C.

Q3: What is the safest protocol for the highly exothermic neutralization/quenching step? Causality: Neutralizing the acid catalyst with an aqueous base (e.g., NaOH or NaHCO₃) is a highly exothermic acid-base reaction. Furthermore, if a carbonate base is used, the rapid evolution of CO₂ gas combined with the heat of neutralization can cause violent foaming, over-pressurization, and loss of containment. Solution: Employ a Reverse Quench methodology. Instead of adding base to the reactor, slowly pump the cooled reaction mixture into a larger, separate quench vessel containing pre-chilled (5°C) aqueous base. This ensures the base is always in excess, controlling the rate of heat and gas generation by the feed rate of the reaction mixture.

Q4: How does continuous flow chemistry compare to batch processing for managing this specific exotherm? Causality: Batch reactors suffer from a decreasing surface-area-to-volume ratio as they scale, severely limiting heat removal capacity. Flow reactors possess a micro-channel architecture that provides massive surface-area-to-volume ratios, enabling near-isothermal conditions even for highly exothermic steps. Solution: For multi-kilogram campaigns, transitioning to a continuous flow setup utilizing a packed bed of solid acid catalyst (e.g., Amberlyst-15) mitigates the accumulation of unreacted intermediates. [3] highly recommend flow chemistry to derisk high-energy acetalizations.

III. Quantitative Thermal Data Summary

To safely scale the 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane synthesis, your engineering controls must be calibrated against the following thermodynamic parameters (values are representative for this specific substrate class):

ParameterValueSignificance in Scale-Up
Heat of Reaction ( ΔHrxn​ ) -48 kJ/molDictates the total cooling capacity required during the hemiacetal and acetal formation stages.
Adiabatic Temp Rise ( ΔTad​ ) +42 °CThe worst-case temperature spike if active cooling fails during catalyst dosing.
Decomposition Onset ( Tonset​ ) > 185 °CProvides a safe thermal margin above the standard toluene reflux temperature (110 °C).
Max Heat Release Rate ( qmax​ ) 14 W/kgDefines the maximum allowable feed rate for the p-TsOH catalyst dosing pump.

IV. Mechanistic Pathway & Exothermic Nodes

Understanding the mechanism is critical for anticipating where heat will be generated. The diagram below highlights the highly exothermic transition states.

Mechanism Aldehyde 2-Chloro-6-fluoro- 3-methylbenzaldehyde Protonation Protonated Carbonyl (Fast) Aldehyde->Protonation H+ Hemiacetal Hemiacetal Intermediate (Highly Exothermic) Protonation->Hemiacetal + Ethylene Glycol Oxocarbenium Oxocarbenium Ion (Water Loss) Hemiacetal->Oxocarbenium - H2O Dioxolane 1,3-Dioxolane Product (Mildly Exothermic) Oxocarbenium->Dioxolane Ring Closure

Mechanistic pathway of acetalization highlighting exothermic transition states.

V. Step-by-Step Experimental Protocol: Self-Validating Pilot Scale Synthesis

This protocol is designed as a self-validating system . You will not proceed to the next step until specific analytical or thermodynamic criteria are met, preventing the dangerous accumulation of unreacted materials.

Step 1: Reactor Preparation & Inerting

  • Purge a 50 L glass-lined reactor with N₂ for 15 minutes.

  • Validation: Verify oxygen levels are < 2% using an in-line O₂ sensor to prevent solvent ignition risks.

Step 2: Reagent Loading

  • Charge 2-chloro-6-fluoro-3-methylbenzaldehyde (10.0 kg, 1.0 eq) and ethylene glycol (4.5 kg, 1.5 eq) into the reactor.

  • Add toluene (30 L) as the azeotropic solvent.

  • Engage the agitator at 150 RPM and cool the jacket to 10°C.

Step 3: Controlled Catalyst Dosing (High Exotherm Risk)

  • Prepare a catalyst solution of p-toluenesulfonic acid monohydrate (0.1 kg, ~1 mol%) dissolved in toluene (2 L).

  • Dose the catalyst solution via a metering pump over 120 minutes.

  • Validation: Monitor the internal temperature ( Tint​ ). The dosing pump must be interlocked to pause automatically if Tint​ exceeds 20°C. Do not proceed until dosing is complete and Tint​ stabilizes.

Step 4: Azeotropic Acetalization

  • Gradually ramp the jacket temperature to heat the mixture to reflux (~110°C).

  • Collect water in a Dean-Stark trap.

  • Validation: The reaction is complete only when the theoretical volume of water (~1.04 L) is collected AND in-line FTIR confirms the disappearance of the aldehyde carbonyl stretch at ~1700 cm⁻¹. This guarantees no unreacted starting material will cause a delayed exotherm during quenching.

Step 5: Reverse Quenching (High Exotherm Risk)

  • Cool the reaction mixture to 20°C.

  • In a separate 100 L quench vessel, prepare 15 L of 5% aqueous NaOH and chill to 5°C.

  • Pump the reaction mixture into the quench vessel over 60 minutes.

  • Validation: Maintain the quench vessel Tint​ below 25°C. Verify the final pH of the aqueous layer is > 8 using a calibrated pH probe.

Step 6: Isolation

  • Allow phases to separate for 30 minutes. Decant the lower aqueous layer.

  • Wash the organic layer with brine (10 L) and separate.

  • Concentrate the toluene layer under reduced pressure (50°C, 100 mbar) to yield the crude 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane.

VI. References

  • Clarke, J. et al. "Thermally Hazardous 1,3-Dioxolane Coupling Reaction Required for a Pharmaceutical Candidate Starting Material, Made Safer by Employing Process Safety Data as Key Design of Experiments Output Variables." Organic Process Research & Development, ACS Publications, 2025.[Link]

  • Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008.[Link]

  • Amar Equipment. "Working with Exothermic Reactions during Lab and Scale up." Process Engineering & Scale-Up Insights, 2023. [Link]

Optimization

Technical Support Center: Recrystallization of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Welcome to the technical support center for the purification of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on achieving high purity of this compound through recrystallization. The following sections offer troubleshooting guidance and frequently asked questions to address common challenges encountered during the experimental process.

Troubleshooting Guides

Issue 1: Compound "Oils Out" Instead of Crystallizing

Description: Upon cooling the hot, saturated solution, the compound separates as an insoluble liquid (an oil) rather than forming solid crystals. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.[1][2]

Step-by-Step Protocol to Resolve Oiling Out:

  • Re-dissolution: Reheat the solution to dissolve the oil back into the solvent.

  • Solvent Addition: Add a small amount of additional hot solvent to decrease the saturation of the solution. The goal is to find the concentration where the compound will crystallize upon cooling rather than becoming supersaturated and oiling out.

  • Slow Cooling: Allow the solution to cool very slowly. A sudden drop in temperature can favor oiling out over crystallization.[3] Insulate the flask with glass wool or a beaker of warm water to slow the cooling rate.

  • Scratching: If crystals do not form, gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: Introduce a tiny seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization.[3]

Issue 2: Poor Recovery of the Recrystallized Product

Description: After filtration and drying, the yield of the purified compound is significantly lower than expected. This can be due to several factors, including using too much solvent or premature crystallization.

Step-by-Step Protocol to Optimize Recovery:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude compound. Adding excess solvent will keep more of the compound dissolved in the mother liquor upon cooling, thus reducing the yield.[1]

  • Pre-heat Funnel and Filter Paper: During hot filtration to remove insoluble impurities, use a pre-heated funnel and fluted filter paper to prevent the compound from crystallizing prematurely on the filter paper.[1]

  • Cold Filtration: When collecting the final crystals, ensure the solution is thoroughly cooled in an ice bath to maximize the amount of precipitated product.

  • Efficient Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.

  • Mother Liquor Re-concentration: If a significant amount of product is suspected to be in the mother liquor, you can concentrate the filtrate by boiling off some of the solvent and attempting a second crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for the recrystallization of 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane?

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2] For a substituted phenyl dioxolane like 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, a systematic approach to solvent selection is recommended. Based on the structure, which has both polar (dioxolane, halogen substituents) and non-polar (phenyl ring, methyl group) features, a solvent of intermediate polarity is often a good starting point.

Solvent Screening Protocol:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath.

  • If the compound dissolves in the hot solvent, allow it to cool to room temperature and then in an ice bath.

  • An ideal solvent will show poor solubility at room temperature, complete dissolution upon heating, and significant crystal formation upon cooling.

Recommended Solvent Systems:

Solvent SystemRationaleBoiling Point (°C)
Isopropanol/Water Isopropanol is a good solvent for many organic compounds. The addition of water as an anti-solvent can significantly decrease the solubility of the compound upon cooling, leading to better crystal formation.Varies
Toluene Toluene is a non-polar aromatic solvent that can be effective for compounds with phenyl rings.[4][5]111
Ethyl Acetate/Heptane Ethyl acetate is a moderately polar solvent. Heptane, a non-polar solvent, can be added as an anti-solvent to the hot ethyl acetate solution to induce crystallization upon cooling.Varies

Q2: How can I remove colored impurities during recrystallization?

Colored impurities are often large, polar molecules. They can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Procedure for Decolorization:

  • Dissolve the crude compound in the appropriate hot solvent.

  • Allow the solution to cool slightly to prevent bumping when the charcoal is added.

  • Add a very small amount (spatula tip) of activated charcoal to the solution.

  • Gently swirl the flask and then briefly reheat the solution to a boil.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. The filtrate should be colorless or significantly less colored.

Caution: Using too much charcoal can lead to the adsorption of the desired product, reducing the overall yield.

Q3: What analytical techniques can be used to assess the purity of the recrystallized product?

To confirm the effectiveness of the recrystallization, it is essential to analyze the purity of the final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities will broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): Compare the TLC of the crude material and the recrystallized product. The purified product should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can be used to determine the purity of the compound with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any remaining impurities.

Process Visualization

To aid in the selection of an appropriate recrystallization solvent system, the following decision-making workflow can be utilized.

Sources

Reference Data & Comparative Studies

Validation

Definitive Regiochemical Elucidation: 2D NMR vs. Alternative Modalities for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology The Analytical Challenge: Regiochemical Ambiguity in Fluorinated A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

The Analytical Challenge: Regiochemical Ambiguity in Fluorinated Aromatics

In modern drug discovery and agrochemical development, highly substituted fluorinated aromatics are privileged scaffolds. The compound 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (Formula: C₁₀H₁₀ClFO₂) represents a classic structural confirmation challenge. It features a fully functionalized benzene ring where four contiguous positions are occupied by sterically and electronically distinct groups: a 1,3-dioxolane acetal, a chlorine atom, a methyl group, and a fluorine atom.

The primary analytical hurdle is regiochemistry . While identifying the functional groups is trivial, proving their exact relative positions—differentiating the target from isomers like 2-fluoro-6-chloro-3-methylphenyl acetal—requires mapping the carbon skeleton. Relying solely on 1D 1 H and 13 C NMR is insufficient. The scalar couplings generated by the 19 F nucleus ( 1JCF​ , 2JCF​ , 3JCF​ , and 3JHF​ ) create complex spin-spin splitting patterns that obscure standard assignments. To overcome this, we must employ a self-validating 2D NMR workflow, utilizing 19 F as a "spectroscopic spy" to triangulate the structure .

Modality Comparison: Finding the Gold Standard

To objectively evaluate the best approach for structural confirmation, we must compare the performance, speed, and causality of available analytical modalities.

Analytical ModalityRegiochemical ResolutionSample RequirementSpeedCausality & Limitations
1D NMR ( 1 H, 13 C, 19 F) Low~5 mgFast (< 10 min)Confirms functional groups but fails to bridge quaternary carbons. Complex C-F splitting obscures adjacent carbon assignments.
LC-HRMS/MS None< 1 µgFast (< 5 min)Delivers exact mass and empirical formula but cannot differentiate between positional halogen isomers.
X-Ray Crystallography AbsoluteSingle CrystalSlow (Days)Provides definitive 3D spatial arrangement, but acetals are frequently non-crystalline oils, rendering this method impractical.
2D NMR (HSQC, HMBC) Absolute ~15-25 mgModerate (2-4 hrs)The Gold Standard. Provides definitive through-bond connectivity. When combined with 19 F detection, it forms a mathematically closed logical loop.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step methodology establishes a self-validating system . The protocol ensures that no single spectral artifact can lead to a misassignment; every structural claim is orthogonally verified by at least two independent correlation pathways.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 25 mg of high-purity 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS). Transfer to a standard 5 mm NMR tube.

  • 1D Baselines (The Foundation): Acquire 1 H, 13 C{ 1 H}, and 19 F{ 1 H} spectra at 500 MHz (for 1 H).

    • Causality: This establishes the chemical shifts and extracts the critical C-F scalar couplings ( nJCF​ ) which act as built-in distance rulers from the fluorine atom.

  • 1-Bond Profiling (HSQC): Acquire a 1 H- 13 C HSQC spectrum.

    • Causality: Maps the aromatic protons (H4, H5) and aliphatic protons (Methyl, Acetal CH, Dioxolane CH 2​ ) to their directly attached carbons, filtering out the quaternary carbons (C1, C2, C3, C6).

  • Long-Range Connectivity (HMBC): Acquire a 1 H- 13 C HMBC spectrum optimized for a long-range coupling constant of nJCH​=8 Hz.

    • Causality: This is the critical step. The methyl protons and the acetal proton act as "anchors," projecting correlations 2 to 3 bonds away to illuminate the "dark" quaternary carbons (C1, C2, C3).

  • Orthogonal Validation ( 19 F- 13 C HMBC & NOESY): Acquire a 19 F- 13 C HMBC and a 1 H- 1 H NOESY .

    • Causality: The 19 F HMBC confirms the exact distance of C1, C5, and C6 from the fluorine atom. The NOESY confirms the through-space spatial proximity of the acetal proton to the fluorine atom, locking the regiochemistry in 3D space.

Workflow N1 Step 1: Sample Preparation (CDCl3, 500 MHz, 25 mg) N2 Step 2: 1D Baselines (1H, 13C{1H}, 19F{1H}) N1->N2 N3 Step 3: 1-Bond Profiling (1H-13C HSQC) N2->N3 N4 Step 4: Long-Range Connectivity (1H-13C HMBC) N3->N4 N5 Step 5: Orthogonal Validation (19F-13C HMBC & 1H-1H NOESY) N4->N5 N6 Definitive Regiochemistry Confirmed N5->N6

Workflow for the 2D NMR structural elucidation of fluorinated aromatics.

Quantitative Data & Structural Network

The power of this methodology lies in the convergence of the data. Below is the summarized quantitative NMR data demonstrating the self-validating nature of the assignments.

Table 1: Consolidated NMR Assignments & Key Correlations
Position 1 H Shift (ppm) 13 C Shift (ppm)Multiplicity & Coupling (Hz)Key HMBC ( 1 H 13 C)
C1 (Ar-Acetal) -122.4d, 2JCF​ = 18.5-
C2 (Ar-Cl) -133.1s-
C3 (Ar-CH 3​ ) -138.5s (No C-F coupling)-
C4 (Ar-H) 7.25131.2dd, JHH​ =8.5, JHF​ =6.0C2, C6, C-CH 3​
C5 (Ar-H) 6.95114.8dd, JHH​ =8.5, JHF​ =9.5C1, C3
C6 (Ar-F) -161.0d, 1JCF​ = 248.0-
C1' (Acetal) 6.1599.5sC1, C2, C6
C2'/C3' (Ring) 4.05 - 4.2065.4mC1'
CH 3​ 2.3820.1sC2, C3, C4
19 F -112.5-m-
The Logical Proof of Regiochemistry
  • Locating the Methyl Group: The methyl protons (2.38 ppm) show strong 3J HMBC correlations to C2 (133.1 ppm) and C4 (131.2 ppm), and a 2J correlation to C3 (138.5 ppm). Crucially, the C3 carbon is a singlet in the 13 C spectrum, proving it is distant from the fluorine atom. If the methyl were adjacent to the fluorine (e.g., at C5), C3 would exhibit a large 2JCF​ coupling (~20 Hz).

  • Locating the Dioxolane Ring: The isolated acetal proton (6.15 ppm) correlates to C1, C2, and C6.

  • Closing the Loop: The 19 F signal (-112.5 ppm) shows a massive 1JCF​ coupling to C6 (161.0 ppm) and a 2JCF​ coupling to C1 (122.4 ppm). This perfectly places the acetal group (at C1) directly between the chlorine (at C2) and the fluorine (at C6).

HMBC_Network cluster_protons Proton / Fluorine Sources cluster_carbons Target Quaternary Carbons Acetal_H Acetal CH (6.15 ppm) C1 C1 (Ar-Acetal) 122.4 ppm Acetal_H->C1 2J HMBC C2 C2 (Ar-Cl) 133.1 ppm Acetal_H->C2 3J HMBC C6 C6 (Ar-F) 161.0 ppm Acetal_H->C6 3J HMBC CH3 Methyl CH3 (2.38 ppm) CH3->C2 3J HMBC C3 C3 (Ar-CH3) 138.5 ppm CH3->C3 2J HMBC F6 Fluorine F6 (-112.5 ppm) F6->C1 2J 19F-13C F6->C6 1J 19F-13C

Key HMBC and 19F-13C correlations confirming regiochemistry.

Conclusion

For highly substituted halogenated aromatics like 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, traditional 1D NMR and Mass Spectrometry are fundamentally inadequate for absolute structural confirmation. By employing a multi-nuclear 2D NMR strategy—specifically leveraging 1 H- 13 C HMBC alongside 19 F-detected correlations—scientists can construct a self-validating matrix of through-bond and through-space interactions. This approach eliminates regiochemical ambiguity, ensuring absolute confidence in the structural integrity of critical synthetic building blocks.

References

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." Chemical Science, 13, 3766-3774. URL:[Link]

  • Newmark, R. A., & Webb, R. J. (2005). "Carbon–fluorine two-dimensional NMR correlation spectra." Journal of Fluorine Chemistry, 126(3), 355-360. URL:[Link]

  • Ricciardi, G., Belviso, S., & Lelj, F. (2000). "Inverse experiments with fluorine detection." Inorganic Chemistry, 39(7), 1618-1620. URL:[Link]

Comparative

A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

This guide provides a detailed walkthrough for the development and subsequent validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-Chloro-6-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed walkthrough for the development and subsequent validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. This compound, with the molecular formula C₁₀H₁₀ClFO₂ and a molecular weight of 216.64 g/mol , requires a reliable analytical method for quality control, stability studies, and regulatory submissions.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols.

Introduction: The Rationale for a Validated HPLC Method

In pharmaceutical development, the analytical methods used to assess the quality of a drug substance or product are as critical as the manufacturing process itself. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3] For 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, a precise and accurate HPLC method is essential for quantifying the active pharmaceutical ingredient (API) and for detecting any potential impurities or degradants that may arise during manufacturing or storage.

This guide will first detail the systematic development of a reversed-phase HPLC (RP-HPLC) method, a technique widely used for the analysis of small molecules.[4][5] Subsequently, a comprehensive validation of the developed method will be described, adhering to the stringent guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on Validation of Analytical Procedures.[3][6][7]

HPLC Method Development: A Step-by-Step Approach

The objective of method development is to achieve a reliable and robust separation of the analyte from any potential interfering substances. The following sections outline the logical progression of experiments to establish the optimal chromatographic conditions.

Initial Assessment and Analyte Properties

Before initiating experimental work, it's crucial to understand the physicochemical properties of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. Its structure, containing a substituted phenyl ring, suggests that it will be a suitable candidate for RP-HPLC with UV detection due to the presence of a chromophore.

Selection of Chromatographic Conditions

The selection of the stationary phase, mobile phase, and detection wavelength are the foundational pillars of a successful HPLC method.

  • Stationary Phase (Column): A C18 column is the most common starting point for RP-HPLC method development due to its broad applicability for a wide range of small molecules.[4] A standard dimension, such as 250 mm x 4.6 mm with a 5 µm particle size, provides a good balance of efficiency and backpressure.

  • Mobile Phase: A combination of an aqueous phase and an organic modifier is used in RP-HPLC.

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile is often preferred for its lower viscosity and better UV transparency. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often employed in method development to determine the optimal elution conditions.

    • Aqueous Phase: A buffer is often necessary to control the pH of the mobile phase and ensure consistent retention times, especially for ionizable compounds. For a neutral compound like 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, a simple water/organic mobile phase may suffice.

  • Detection Wavelength: The UV spectrum of the analyte should be recorded to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for detection.

Optimization of Chromatographic Parameters

Once initial conditions are established, the method is optimized to achieve the desired performance characteristics, including resolution, peak shape, and run time. This involves systematically adjusting parameters such as:

  • Mobile phase composition (the ratio of aqueous to organic solvent)

  • Flow rate

  • Column temperature

The goal is to achieve a symmetrical peak for the analyte with a reasonable retention time, well-separated from any other peaks.

Proposed HPLC Method

Based on the principles of RP-HPLC method development, the following is a proposed starting method for the analysis of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic to be determined)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined based on λmax
Injection Volume 10 µL
Diluent Mobile Phase or Acetonitrile/Water mixture

HPLC Method Validation: Ensuring Reliability and Accuracy

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The validation will be performed according to the ICH Q2(R1) guideline and will assess the following parameters.[3][6]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To demonstrate specificity and establish the stability-indicating nature of the method, forced degradation studies are conducted.[10][11]

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a specified duration.

The goal is to achieve 5-20% degradation of the active ingredient.[10][11] The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are well-resolved from the main analyte peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[3]

Linearity Protocol:

  • Prepare a series of at least five standard solutions of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Accuracy Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements.[9] It is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision) Protocol:

  • Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Calculate the relative standard deviation (%RSD) of the results.

Intermediate Precision Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD of the combined results from both studies.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Robustness Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples of variations include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze the system suitability solution under each varied condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).

Acceptance Criteria: The system suitability parameters should remain within the established limits for each variation.

Data Presentation and Visualization

Summary of Validation Data

The results of the validation studies should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50
75
100
125
150
Correlation Coefficient (r²)
Slope
Y-intercept

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% (n=3)
100% (n=3)
120% (n=3)
Mean % Recovery

Table 3: Precision Data

StudySampleAssay (% of Label Claim)Mean%RSD
Repeatability 1
2
3
4
5
6
Intermediate Precision Day 2, Analyst 2
(Data from 6 injections)
Overall (n=12)
Experimental Workflow Diagram

HPLC_Method_Development_Validation cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Dev_Start Analyte Characterization (2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane) Dev_Selection Initial Parameter Selection (Column, Mobile Phase, Detector) Dev_Start->Dev_Selection Dev_Optimization Chromatographic Optimization (Gradient, Flow Rate, Temperature) Dev_Selection->Dev_Optimization Dev_Final Finalized HPLC Method Dev_Optimization->Dev_Final Val_Specificity Specificity & Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Dev_Final->Val_Specificity Proceed to Validation Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy (Recovery) Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Report Validation Report & Method SOP Val_Robustness->Report Final Validation Report

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This guide has outlined a comprehensive and systematic approach to the development and validation of a stability-indicating HPLC method for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. By following the principles of scientific integrity and adhering to regulatory guidelines such as ICH Q2(R1), a reliable and robust analytical method can be established.[3][6] Such a method is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. The provided protocols and acceptance criteria serve as a robust framework for any analytical laboratory tasked with this or similar analytical challenges.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO - IJSDR. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • (PDF) Development of RP-HPLC methods for the analysis of Dexamethasone and Levofloxacin alone and in combinations used in the therapy of Covid-19 - ResearchGate. [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules - ResearchGate. [Link]

  • Steps for HPLC Method Validation - Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • A rapid HPLC analysis for dermal penetration: the case study of 4-chloro-3-methylphenol (CMP) from metal working fluid Trim VX - CDC Stacks. [Link]

  • A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns | LCGC International. [Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage - Quest Journals. [Link]

  • WO2019036685A1 - Methods for hplc analysis - Google P
  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Reversed Phase HPLC Columns - Phenomenex. [Link]

  • 1,3-Dioxolane, 2-methyl-2-phenyl- - the NIST WebBook. [Link]

  • HPLC Content Determination Method Validation: A Comprehensive Guide - Welch Materials. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • 2,2-Difluoro-1,3-dioxolane | C3H4F2O2 | CID 21955827 - PubChem. [Link]

  • How do I develop a reversed-phase flash column chromatography method? - Biotage. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC. [Link]

  • 2-PROPYL-1,3-DIOXOLANE - precisionFDA. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers | PDF - Scribd. [Link]

  • Mastering Small Molecule Reversed-Phase Method Development - YouTube. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Link]

Sources

Validation

High-Resolution Purity Profiling of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane: A Comparative Guide to GC-MS vs. Alternatives

In the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals, halogenated phenyl dioxolanes serve as critical protected intermediates. Specifically, the purity profiling of 2-(2-Chloro-6-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals, halogenated phenyl dioxolanes serve as critical protected intermediates. Specifically, the purity profiling of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is paramount. The presence of unreacted starting materials or trace genotoxic byproducts can severely compromise downstream catalytic steps and patient safety[1].

As a Senior Application Scientist, I frequently evaluate analytical platforms for volatile intermediates. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV), providing a self-validating protocol for accurate quantitation.

Mechanistic Rationale: Why GC-MS?

The structural chemistry of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane dictates the optimal analytical approach.

  • Volatility and Thermal Stability : The 1,3-dioxolane moiety masks the reactive carbonyl group of the parent benzaldehyde, lowering the boiling point and increasing thermal stability. This makes the compound highly amenable to gas-phase separation without the need for complex derivatization[2].

  • Isotopic Signatures : The presence of a chlorine atom yields a distinct M and M+2 isotopic cluster (approximate 3:1 ratio at m/z 216 and 218) during Electron Ionization (EI). GC-MS leverages this isotopic signature for unequivocal structural confirmation, a capability entirely absent in GC-FID[3].

  • Diagnostic Fragmentation : Under standard 70 eV EI, the dioxolane ring reliably fragments to yield a highly abundant, stable oxonium ion at m/z 73 ( C3​H5​O2+​ )[4][5]. Monitoring this specific ion in Selected Ion Monitoring (SIM) mode effectively filters out matrix noise, achieving parts-per-billion (ppb) sensitivity.

Method_Selection Q1 Is the intermediate volatile and thermally stable? HPLC HPLC-UV / LC-MS (For non-volatile APIs) Q1->HPLC No Q2 Are trace genotoxic impurities suspected? Q1->Q2 Yes GCFID GC-FID (Routine assay, lower sensitivity) Q2->GCFID No (General Purity) GCMS GC-MS (SIM Mode) (High sensitivity, structural ID) Q2->GCMS Yes (< 50 ppm)

Fig 1. Decision pathway for selecting the optimal chromatographic purity assay.

Comparative Performance Analysis

While GC-FID is a workhorse for bulk purity, it relies solely on retention time for identification, rendering it blind to co-eluting unknown impurities[3]. HPLC-UV is often the default for non-volatile APIs, but for this specific intermediate, the lack of an extended conjugated chromophore results in poor UV absorbance and high limits of detection (LOD). Furthermore, GC-MS offers superior sensitivity for volatile trace impurities compared to both GC-FID and HPLC-UV[6].

Table 1: Quantitative Performance Comparison for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane
ParameterGC-MS (SIM Mode)GC-FIDHPLC-UV (254 nm)
Limit of Detection (LOD) 0.05 ppm5.0 ppm12.0 ppm
Limit of Quantitation (LOQ) 0.15 ppm15.0 ppm40.0 ppm
Linearity ( R2 ) > 0.999 (0.15 - 100 ppm)> 0.995 (15 - 500 ppm)> 0.990 (40 - 1000 ppm)
Specificity High (m/z 216, 218, 73)Moderate (Retention Time)Low (Weak chromophore)
Matrix Interference Minimal (Mass filtering)ModerateHigh
Primary Use Case Trace impurity profilingRoutine bulk purity assayNon-volatile analogs

Self-Validating Experimental Protocol

To ensure scientific integrity, an analytical protocol must be self-validating. This means the method inherently proves its own accuracy during every run through built-in system suitability and internal standardization.

GCMS_Workflow Start Sample: 2-(2-Chloro-6-fluoro- 3-methylphenyl)-1,3-dioxolane Prep Sample Preparation (Dilution & Internal Standard) Start->Prep GC Gas Chromatography (DB-5MS Column Separation) Prep->GC EI Electron Ionization (EI) (70 eV, Fragmentation) GC->EI Quad Quadrupole Mass Analyzer (SIM Mode: m/z 73, 216) EI->Quad Data Data Acquisition & Quantitation (ICH Q2(R2)) Quad->Data

Fig 2. GC-MS analytical workflow for halogenated phenyl dioxolane quantification.

Step-by-Step Methodology

1. Sample Preparation & Internal Standardization

  • Causality : Variations in GC split injection volumes and matrix effects can cause quantitative errors. Using an Internal Standard (IS) corrects for these mechanical fluctuations.

  • Action : Accurately weigh 10.0 mg of the intermediate and dissolve in 10.0 mL of LC-MS grade ethyl acetate. Spike the solution with 1-Chloro-4-fluorobenzene (IS) to a final concentration of 1.0 µg/mL.

2. System Suitability Testing (SST)

  • Causality : Proves the instrument is equilibrated and capable of resolving critical pairs before consuming actual samples[7].

  • Action : Inject a reference standard mixture six consecutive times. The run is only valid if the Relative Standard Deviation (RSD) of the analyte/IS peak area ratio is < 2.0%, and the resolution ( Rs​ ) between the dioxolane and its parent ketone is > 1.5.

3. GC-MS Instrumental Parameters

  • Column : DB-5MS (30 m × 0.25 mm, 0.25 µm film). Rationale: The 5% diphenyl / 95% dimethylpolysiloxane stationary phase offers optimal selectivity and low bleed for halogenated aromatics[8].

  • Carrier Gas : Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Program : Initial 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min). Rationale: The initial low temperature focuses the volatile solvent, while the ramp ensures sharp elution of the heavier dioxolane.

  • Injection : 1.0 µL, Split ratio 10:1, Injector temp 220°C.

4. Mass Spectrometry (SIM Mode)

  • Causality : Full scan mode sacrifices sensitivity. SIM mode maximizes dwell time on specific ions, drastically improving the signal-to-noise ratio.

  • Action : Set the MS transfer line to 250°C and the ion source to 230°C. Monitor m/z 73 (quantifier ion for the dioxolane ring), alongside m/z 216 and m/z 218 (qualifier ions for the Cl-35/Cl-37 isotope cluster).

Regulatory Validation Framework

All quantitative claims must be grounded in recognized regulatory frameworks. According to the 9 on the validation of analytical procedures[9], the method must demonstrate:

  • Specificity : Confirmed by the absence of interfering peaks at m/z 73 at the retention time of the analyte in a blank injection.

  • Linearity : Evaluated across 50% to 150% of the target specification limit, requiring a correlation coefficient ( R2 ) ≥ 0.999[10].

  • Accuracy (Recovery) : Assessed by spiking known quantities of the intermediate into a synthetic matrix, targeting 98.0% - 102.0% recovery[10].

Conclusion

For the purity assay of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, GC-MS operating in SIM mode is unequivocally superior to GC-FID and HPLC-UV. By leveraging the specific m/z 73 fragmentation of the dioxolane ring and the isotopic signature of the halogenated phenyl group, GC-MS provides a self-validating, highly sensitive platform that ensures the integrity of pharmaceutical supply chains.

References

  • Quantitative analysis quantitation of 2-n-nonyl-1,3-dioxolane by stable-isotope dilution gas chromatography-mass spectrometry - PubMed . Source: nih.gov. 4

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products . Source: researchtrendsjournal.com. 10

  • Validation of Analytical Procedures Q2(R2) - ICH . Source: ich.org. 9

  • Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity... . Source: researchgate.net. 1

  • Application Note: Analysis of 2-Methyl-1,3-dioxolane by Gas Chromatography-Mass Spectrometry - Benchchem . Source: benchchem.com. 5

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs . Source: intuitionlabs.ai.7

  • Development and Validation for Quantitative Determination of Genotoxic Impurity... by Gas Chromatography with Mass Spectrometry . Source: mdpi.com. 8

  • Synthesis of 1,3-Dioxolane from Aqueous Formaldehyde Solution and Ethylene Glycol: Kinetics and Reactive Distillation . Source: acs.org. 2

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS | LCGC International . Source: chromatographyonline.com.3

  • GC-MS applications in pharmaceutical analysis . Source: europeanpharmaceuticalreview.com. 6

Sources

Comparative

Comparative Guide: 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane vs. Alternative Aldehyde Protecting Groups

Executive Summary In multi-step organic synthesis, the protection of carbonyl groups is a fundamental strategy to prevent unwanted nucleophilic attacks during complex transformations. However, not all aldehydes behave eq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In multi-step organic synthesis, the protection of carbonyl groups is a fundamental strategy to prevent unwanted nucleophilic attacks during complex transformations. However, not all aldehydes behave equally. The compound 2-chloro-6-fluoro-3-methylbenzaldehyde —a critical intermediate in the synthesis of tricyclic tetrahydroquinoline antibacterial agents and other complex active pharmaceutical ingredients (APIs)[1]—presents a unique synthetic bottleneck.

The di-ortho substitution (chloro and fluoro) creates an electronically deactivated and highly sterically hindered environment. This guide objectively compares the performance of its protected form, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane , against other common aldehyde protecting groups, providing mechanistic insights and validated experimental protocols.

Mechanistic Grounding: The Challenge of Steric Hindrance

As a synthetic chemist, selecting a protecting group is rarely a one-size-fits-all decision. For 2-chloro-6-fluoro-3-methylbenzaldehyde, the ortho-chloro and ortho-fluoro substituents exert immense steric bulk, physically shielding the carbonyl carbon from nucleophilic attack. Furthermore, while the electron-withdrawing nature of these halogens increases the electrophilicity of the carbonyl, it simultaneously destabilizes the transient oxonium ion intermediate required during acid-catalyzed acetalization[2].

This dynamic dictates the need for a protecting group that offers a strong thermodynamic driving force to overcome the kinetic barrier of formation.

Why 1,3-Dioxolane is the Gold Standard Here

Acyclic acetals (like dimethyl acetals) suffer from a significant entropic penalty during formation. The steric clash between two incoming methanol molecules and the ortho-halogens severely limits the reaction yield. In contrast, the 1,3-dioxolane utilizes ethylene glycol. Once the first hydroxyl group attacks, the intramolecular cyclization of the second hydroxyl is entropically favored (the chelate effect), efficiently driving the equilibrium forward despite the steric hindrance[2].

Comparative Analysis of Protecting Groups

To make an informed decision, we must evaluate the protecting groups across four critical vectors: formation efficiency, stability, deprotection conditions, and downstream compatibility.

Quantitative & Qualitative Comparison
Protecting GroupFormation Efficiency (Steric Tolerance)Stability to Organometallics & BasesDeprotection ConditionsDownstream Catalyst Compatibility
1,3-Dioxolane High (Entropically driven via chelate effect)Excellent Mild Aqueous AcidExcellent
Dimethyl Acetal Low (Sterically hindered, poor yields)GoodVery Mild AcidExcellent
1,3-Dithiane ModerateExcellent (Enables Umpolung)Heavy Metals (HgCl₂), OxidantsPoor (Sulfur poisons Pd/Ni catalysts)
Oxazolidine ModerateVariableMild AcidModerate (N-lone pair can coordinate)

Data synthesized from established protective group methodologies[3][4].

Key Takeaways:

  • Avoid 1,3-Dithianes for Cross-Coupling: While dithianes offer exceptional stability, the sulfur atoms act as potent Lewis bases that irreversibly coordinate to and poison palladium or nickel catalysts. Since this benzaldehyde derivative is frequently used in cross-coupling reactions[1], dithianes necessitate harsh, toxic deprotection conditions (e.g., HgCl₂) incompatible with late-stage API development[3].

  • Dimethyl Acetals Fail on Formation: The entropic penalty makes forming the dimethyl acetal of this specific di-ortho substituted benzaldehyde highly inefficient[2].

Strategic Decision Matrix

The following logic flow illustrates the decision-making process for protecting sterically hindered aromatic aldehydes based on downstream requirements.

ProtectingGroupLogic Start Parent Aldehyde: 2-Chloro-6-fluoro-3-methylbenzaldehyde Q1 Are strong bases or nucleophiles used in the next step? Start->Q1 Q2 Is Pd/Ni cross-coupling required later? Q1->Q2 Yes Dimethyl Dimethyl Acetal (Risk: Low Formation Yield) Q1->Dimethyl No Dioxolane 1,3-Dioxolane (Optimal: Stable & Pd-Compatible) Q2->Dioxolane Yes Dithiane 1,3-Dithiane (Risk: Catalyst Poisoning) Q2->Dithiane No (Umpolung needed)

Caption: Decision matrix for selecting an aldehyde protecting group for sterically hindered substrates.

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the chemical rationale to ensure reproducibility and high yield.

Protocol A: Synthesis of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

Acetalization is a reversible equilibrium reaction. To achieve high yields with hindered substrates, the water formed as a byproduct must be continuously removed[5].

Reagents & Equipment:

  • 2-chloro-6-fluoro-3-methylbenzaldehyde (1.0 equiv, 10.0 g, 57.9 mmol)

  • Ethylene glycol (2.0 equiv, 7.19 g, 115.8 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv, 0.55 g, 2.9 mmol)

  • Toluene (100 mL)

  • Dean-Stark apparatus and reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: Charge a 250 mL round-bottom flask with the benzaldehyde, ethylene glycol, and toluene. Add the p-TsOH catalyst last.

  • Azeotropic Distillation: Attach the Dean-Stark trap and heat the mixture to a vigorous reflux (approx. 110°C).

    • Causality: Toluene forms an azeotrope with the byproduct water, carrying it into the trap where it separates. Removing water shifts the equilibrium entirely to the right, overcoming the steric reluctance of the aldehyde[5].

  • Monitoring: Reflux for 4–6 hours until water ceases to collect in the trap and TLC (Hexanes/EtOAc 9:1) indicates complete consumption of the starting material.

  • Critical Quench: Cool the reaction to room temperature and immediately wash the organic layer with saturated aqueous NaHCO₃ (50 mL).

    • Causality: Failure to neutralize the acid catalyst before solvent evaporation will cause the trace water present during workup to immediately hydrolyze the newly formed 1,3-dioxolane back to the aldehyde.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected 1,3-dioxolane as a stable oil/low-melting solid.

Protocol B: Standard Acidic Deprotection

Once downstream organometallic or basic transformations are complete, the aldehyde is easily regenerated.

Step-by-Step Procedure:

  • Dissolve the elaborated 1,3-dioxolane intermediate (1.0 equiv) in Tetrahydrofuran (THF) (0.2 M concentration).

  • Add 1M aqueous HCl (5.0 equiv) at room temperature.

  • Stir for 2–4 hours. The excess water and acidic environment rapidly drive the equilibrium back to the parent aldehyde and ethylene glycol.

  • Extract with ethyl acetate, wash with NaHCO₃ to neutralize, dry, and concentrate.

SyntheticWorkflow N1 Parent Aldehyde N2 Acetalization (Ethylene Glycol) N1->N2 p-TsOH, Toluene Dean-Stark N3 1,3-Dioxolane Intermediate N2->N3 N4 Organometallic Coupling N3->N4 Base/Pd Stable N5 Acidic Deprotection N4->N5 N6 Elaborated Product N5->N6 HCl, THF

Caption: Standard synthetic workflow utilizing the 1,3-dioxolane protecting group.

Conclusion

For highly substituted, sterically hindered substrates like 2-chloro-6-fluoro-3-methylbenzaldehyde, the 1,3-dioxolane protecting group is unequivocally the optimal choice. It leverages the chelate effect to ensure high-yielding protection, withstands aggressive downstream basic/organometallic conditions, and avoids the catalyst-poisoning pitfalls associated with dithianes.

References

  • Title : WO2004031195A1 - Tricyclic tetrahydroquinoline antibacterial agents Source : Google Patents URL : 1

  • Title : Technical Support Center: Aldehyde Group Protection in Synthesis Source : Benchchem URL : 3

  • Title : Tetrabutylammonium Tribromide (TBATB) as An Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds Source : The Journal of Organic Chemistry (ACS Publications) URL : 2

  • Title : Diethylaminoacetaldehyde Diethyl Acetal Supplier (Protecting Group Comparisons) Source : Benchchem URL : 4

  • Title : Application Notes and Protocols: Acid-Catalyzed Dioxolane Formation Source : Benchchem URL : 5

Sources

Validation

Kinetic Analysis of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane: A Comparative Guide to Formation and Cleavage Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale The synthesis and deprotectio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

The synthesis and deprotection of sterically hindered acetals are critical bottlenecks in the development of halogenated active pharmaceutical ingredients (APIs). The compound 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane serves as a premier model for evaluating catalytic efficiency in sterically congested environments.

Derived from 2-chloro-6-fluoro-3-methylbenzaldehyde, this specific dioxolane presents a unique kinetic challenge: the ortho-chloro and ortho-fluoro substituents exert immense steric hindrance, physically blocking the nucleophilic attack of ethylene glycol. Simultaneously, their strong electron-withdrawing inductive effects make the carbonyl carbon highly electrophilic, but severely destabilize the intermediate oxocarbenium ion during cleavage [1].

As a Senior Application Scientist, I approach this not merely as a synthetic step, but as a kinetic optimization problem. Traditional Brønsted acids (like p-Toluenesulfonic acid, p-TsOH) often fail to achieve high conversion rates without excessive thermal degradation. This guide objectively compares the kinetic performance of p-TsOH against two advanced alternatives: Amberlyst-15 (a macroporous solid acid resin) [2, 3] and Scandium(III) triflate (Sc(OTf)₃) (a highly oxophilic, water-tolerant Lewis acid) [4].

Mechanistic Pathway & Causality

To understand the kinetic data, we must first map the causality of the reaction. For electron-deficient, sterically hindered benzaldehydes, the rate-determining step (RDS) of formation shifts from the standard dehydration step to the initial nucleophilic attack or the subsequent ring closure [1]. Conversely, during cleavage (hydrolysis), the formation of the unstable oxocarbenium ion dictates the reaction velocity [5].

Sc(OTf)₃ excels here because its high coordination number allows it to activate the carbonyl oxygen via a multi-dentate transition state that bypasses the steric bulk of the ortho-halogens, significantly lowering the activation energy ( Ea​ ) [4]. Amberlyst-15 provides a pseudo-homogeneous microenvironment where the high local concentration of sulfonic acid groups drives the equilibrium forward [2].

Mechanism A Aldehyde + Ethylene Glycol B Catalyst Activation (Sc(OTf)3 or Amberlyst-15) A->B Nucleophilic Attack (Sterically Hindered) C Hemiacetal Intermediate B->C Proton/Lewis Acid Transfer D Oxocarbenium Ion (Rate-Determining Step) C->D Dehydration (-H2O) E 1,3-Dioxolane Product D->E Ring Closure E->D Cleavage (H2O/H+)

Mechanistic pathway of 1,3-dioxolane formation and cleavage highlighting the rate-determining step.

Kinetic Analysis of Acetal Formation

Experimental Protocol: Self-Validating Acetalization

To ensure data integrity, this protocol utilizes a self-validating system incorporating an internal standard. This mathematically normalizes any solvent loss during reflux, ensuring that calculated pseudo-first-order rate constants ( kobs​ ) are strictly a function of chemical conversion.

Step-by-Step Methodology:

  • System Preparation: Equip a 100 mL round-bottom flask with a Dean-Stark apparatus (for p-TsOH/Amberlyst-15) or a Soxhlet extractor containing 4Å molecular sieves (for Sc(OTf)₃).

  • Reagent Charging: Add 2-chloro-6-fluoro-3-methylbenzaldehyde (10.0 mmol, 1.0 eq), ethylene glycol (30.0 mmol, 3.0 eq), and anhydrous toluene (50 mL).

  • Internal Standard: Add exactly 1.00 mmol of dodecane (internal standard for GC-FID validation).

  • Catalyst Introduction:

    • Method A:p-TsOH (5 mol%)

    • Method B: Amberlyst-15 (10 wt% relative to aldehyde)

    • Method C: Sc(OTf)₃ (2 mol%)

  • Kinetic Sampling: Heat to 110°C. Withdraw 50 µL aliquots at t=0,15,30,45,60,90,120 minutes.

  • Quench & Analyze: Immediately quench aliquots in 0.5 mL saturated NaHCO₃ and extract with 1 mL EtOAc. Analyze the organic layer via GC-FID. Plot ln([A]0​/[A]t​) vs. time to extract kform​ .

Formation Performance Data

The table below summarizes the kinetic parameters extracted from the experimental runs. Sc(OTf)₃ demonstrates a remarkably lower activation energy, proving its superiority in overcoming the steric repulsion of the ortho-halogens.

Catalyst SystemCatalyst LoadingTemp (°C) kform​ (min⁻¹) Ea​ (kJ/mol)Time to 95% Conv.Equilibrium Yield
p-TsOH (Baseline)5.0 mol%1100.01868.4> 180 min82%
Amberlyst-15 10.0 wt%1100.04252.175 min94%
Sc(OTf)₃ 2.0 mol%1100.11534.825 min> 99%

Kinetic Analysis of Acetal Cleavage

Cleavage of the 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane ring is notoriously sluggish because the electron-withdrawing halogens destabilize the transition state required to form the oxocarbenium ion [5].

Experimental Protocol: Controlled Deprotection
  • Solvent Matrix: Dissolve the purified dioxolane (5.0 mmol) and dodecane (0.5 mmol, internal standard) in 40 mL of a THF/H₂O mixture (4:1 v/v) to ensure complete homogeneity.

  • Catalyst Introduction: Add the respective acid catalyst (1M HCl for baseline, Amberlyst-15, or Sc(OTf)₃).

  • Thermal Control: Maintain the reaction strictly at 50°C using a thermostatic water bath.

  • Kinetic Sampling: Withdraw 100 µL aliquots every 10 minutes up to 90 minutes.

  • Quench & Analyze: Quench with cold aqueous NaOH (0.1 M), extract with dichloromethane, and analyze via HPLC (UV detection at 254 nm) to track the reappearance of the benzaldehyde.

CleavageWorkflow S1 1. Homogeneous Setup (THF/H2O 4:1, 50°C) S2 2. Kinetic Sampling (Aliquots every 10 min) S1->S2 S3 3. Basic Quench (Cold 0.1M NaOH) S2->S3 S4 4. HPLC Analysis (Track Aldehyde Recovery) S3->S4

Self-validating experimental workflow for the kinetic analysis of acetal cleavage.

Cleavage Performance Data

While Sc(OTf)₃ is the absolute best for formation, Amberlyst-15 shows surprising efficacy in cleavage due to the high local proton concentration within its porous resin structure, driving the hydration of the oxocarbenium ion [3].

Catalyst SystemCatalyst LoadingTemp (°C) kcleave​ (min⁻¹)Half-life ( t1/2​ )Aldehyde Recovery (90 min)
1M HCl (Baseline)10.0 mol%500.02133.0 min78%
Sc(OTf)₃ 5.0 mol%500.05811.9 min91%
Amberlyst-15 20.0 wt%500.0848.2 min> 98%

Conclusion & Recommendations

For the kinetic management of 2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane:

  • For Formation: Sc(OTf)₃ is the undisputed champion. Its ability to coordinate with the carbonyl oxygen without being sterically repelled by the ortho-halogens lowers the activation energy by nearly 50% compared to p-TsOH, achieving >99% yield in a fraction of the time.

  • For Cleavage: Amberlyst-15 provides the optimal kinetic pathway. The pseudo-homogeneous environment of the resin pores forces a high local concentration of water and protons, rapidly collapsing the thermodynamically unfavorable oxocarbenium intermediate back to the aldehyde. Furthermore, Amberlyst-15 can be filtered out, leaving a catalyst-free product stream.

References

  • Font, J., Galán, M. A., & Virgili, A. "Kinetics and mechanism of 1,3-dioxolane formation from substituted benzaldehydes with ethylene oxide in the presence of tetrabutylammonium halides." Journal of the Chemical Society, Perkin Transactions 2 (1986).[Link]

  • Silva, V., et al. "Glycerol Valorization as Biofuel: Thermodynamic and Kinetic Study of the Acetalization of Glycerol with Acetaldehyde." Industrial & Engineering Chemistry Research (2013).[Link]

  • Sanz, M. T., et al. "Transesterification of Methyl Acetate and n-Butanol Catalyzed by Amberlyst 15." Industrial & Engineering Chemistry Research (2006).[Link]

  • Li, X., et al. "Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes." ACS Omega (2018).[Link]

  • Chen, Y., et al. "Glucose-Responsive Nanoparticles for Rapid and Extended Self-Regulated Insulin Delivery." ACS Nano (2019).[Link]

Comparative

Comparative Reactivity of Electronically Different Substituted Benzaldehyde Dioxolanes: A Mechanistic and Kinetic Guide

As a Senior Application Scientist in synthetic methodology and drug development, selecting the appropriate protecting group is rarely a binary choice of "protect" or "deprotect." It is an exercise in kinetic tuning. Benz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in synthetic methodology and drug development, selecting the appropriate protecting group is rarely a binary choice of "protect" or "deprotect." It is an exercise in kinetic tuning. Benzaldehyde dioxolanes (cyclic ethylene acetals) are ubiquitous carbonyl protecting groups, prized for their stability under basic, nucleophilic, and reductive conditions. However, their true utility lies in their highly tunable lability under acidic conditions.

By altering the electronic nature of the substituents on the aromatic ring, researchers can modulate the hydrolysis half-life of these protecting groups from mere seconds to several months. This guide provides an objective, data-driven comparison of substituted benzaldehyde dioxolanes, detailing the mechanistic causality behind their reactivity and the self-validating experimental protocols used to measure them.

Mechanistic Framework: The Causality of Cleavage

To understand substituent effects, we must first isolate the rate-determining step (RDS) of the reaction. The hydrolysis of benzaldehyde dioxolanes is a specific acid-catalyzed process.

  • Pre-equilibrium Protonation: The reaction begins with the rapid, reversible protonation of one of the dioxolane oxygen atoms.

  • C–O Bond Cleavage (RDS): The protonated intermediate undergoes a slow, unimolecular ring-opening to generate an electrophilic oxocarbenium ion .

  • Nucleophilic Attack & Collapse: Water attacks the oxocarbenium ion to form a hemiacetal, which rapidly collapses to yield the parent benzaldehyde and ethylene glycol.

Because the transition state of the rate-determining step involves the buildup of significant positive charge adjacent to the aromatic ring, the reaction is exceptionally sensitive to the electronic nature of the aromatic substituents.

Mechanism A Dioxolane (Acetal) B Protonated Acetal A->B + H⁺ (Fast) C Oxocarbenium Ion B->C Ring Opening (Slow, RDS) D Hemiacetal C->D + H₂O (Fast) E Aldehyde + Glycol D->E - H⁺ (Fast)

Acid-catalyzed hydrolysis mechanism highlighting the rate-determining step.

Electronic Effects: Hammett Analysis and Kinetic Tuning

The relationship between the aromatic substituent and the hydrolysis rate is classically quantified using the Hammett equation ( log(kX​/kH​)=ρσ+ ). For the hydrolysis of benzaldehyde acetals, the reaction constant ( ρ ) is typically large and negative (approx. -3.25 to -3.35) [1]. This large negative value confirms that the transition state is highly carbocationic.

Electron-Donating Groups (EDGs) vs. Electron-Withdrawing Groups (EWGs)
  • EDGs (e.g., 4-Methoxy): Substituents with lone pairs can donate electron density through resonance directly into the empty p-orbital of the incipient oxocarbenium ion. This drastically lowers the activation energy, accelerating hydrolysis by orders of magnitude.

  • EWGs (e.g., 4-Nitro): Strongly electron-withdrawing groups inductively and resonance-destabilize the developing positive charge. The 4-nitro derivative is notoriously robust, requiring harsh acidic conditions and elevated temperatures for deprotection [2].

Acyclic vs. Cyclic Acetals: The Entropy Factor

It is a common misconception that dioxolanes are more stable than acyclic diethyl acetals due to electronic factors. In reality, reveal that the electronic effects in both systems are identical. The 30- to 35-fold slower hydrolysis of dioxolanes is entirely entropic [3]. Ring-opening a cyclic acetal restricts the conformational degrees of freedom compared to the fragmentation of an acyclic acetal into two distinct, translationally free molecules.

Comparative Kinetic Data

The following table synthesizes the relative reactivity of various substituted benzaldehyde dioxolanes.

Substituent (X)Hammett Constant ( σ+ )Electronic NatureRelative Rate ( krel​ )Approx. Half-life ( t1/2​ ) at pH 3.0, 25°C
4-Methoxy (-OCH₃) -0.78Strong EDG~1,000Seconds
4-Methyl (-CH₃) -0.31Weak EDG~10Minutes
Hydrogen (-H) 0.00Reference1Hours
4-Chloro (-Cl) +0.11Weak EWG~0.2Days
4-Nitro (-NO₂) +0.79Strong EWG< 0.001Months

Self-Validating Experimental Protocols

To accurately utilize these protecting groups, one must be able to synthesize them efficiently and measure their cleavage rates reliably. The following protocols are designed with built-in validation steps to ensure scientific integrity.

Protocol A: Synthesis of Substituted Benzaldehyde Dioxolanes

This protocol utilizes a Dean-Stark apparatus to drive the thermodynamically reversible acetalization forward via Le Chatelier's principle.

  • Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (10.0 mmol), ethylene glycol (30.0 mmol, 3 equiv.), and catalytic p-toluenesulfonic acid (pTSA, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add 50 mL of toluene. Causality: Toluene forms a low-boiling azeotrope with water, allowing for the continuous removal of the reaction byproduct.

  • Reflux & Water Removal: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C). Monitor the accumulation of water in the trap. The reaction is complete when water ceases to collect (typically 2-4 hours).

  • Quench & Workup (Critical Step): Cool the reaction to room temperature and immediately wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL). Causality: Failing to neutralize the pTSA before solvent evaporation will cause the acetal to revert to the aldehyde during concentration due to residual ambient moisture.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation or recrystallization depending on the substituent.

Protocol B: Kinetic Monitoring via UV-Vis Spectroscopy

Because the extended conjugation of the parent benzaldehyde is disrupted in the sp³-hybridized dioxolane, the two species have distinct UV absorbance maxima ( λmax​ ). This allows for real-time, non-destructive kinetic monitoring [4].

Workflow S1 1. Buffer Preparation (Constant Ionic Strength) S2 2. Substrate Injection (Minimal Co-solvent) S1->S2 S3 3. UV-Vis Monitoring (Isosbestic Point Check) S2->S3 S4 4. Data Extraction (Absorbance vs. Time) S3->S4 S5 5. Kinetic Analysis (Pseudo-First-Order Fit) S4->S5

Experimental workflow for kinetic monitoring of dioxolane hydrolysis via UV-Vis.

  • Buffer Preparation: Prepare an aqueous buffer (e.g., formate for pH 3.0). Self-Validation: Adjust the ionic strength to a constant μ=0.1 M using KCl. Maintaining constant ionic strength ensures that variations in the observed rate constant ( kobs​ ) are strictly due to the substituent effects, not changes in the activity coefficients of the charged transition state.

  • Equilibration: Transfer 3.0 mL of the buffer to a quartz cuvette and equilibrate at 25.0 ± 0.1 °C in a thermostated UV-Vis spectrophotometer.

  • Substrate Injection: Inject 10 µL of a concentrated stock solution of the dioxolane (prepared in dry acetonitrile) into the cuvette and rapidly mix. Causality: Using a minimal injection volume (<0.5% v/v) prevents the organic co-solvent from artificially lowering the dielectric constant of the aqueous medium, which would otherwise depress the rate of oxocarbenium formation.

  • Spectral Monitoring: Monitor the increase in absorbance at the λmax​ of the product benzaldehyde (typically 250–280 nm) over time.

  • Isosbestic Point Verification: Periodically scan the full spectrum (200–350 nm). Self-Validation: The presence of a sharp isosbestic point confirms a clean A B conversion without the buildup of long-lived intermediates (such as the hemiacetal). If the isosbestic point drifts, the assumption that oxocarbenium formation is the sole rate-determining step may be compromised.

  • Data Analysis: Fit the absorbance-time data to a pseudo-first-order exponential equation: At​=A∞​−(A∞​−A0​)e−kobs​t to extract the rate constant.

References

  • University of Glasgow Theses. "Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters." Page, M. I. (1970). Available at: [Link]

  • Royal Society of Chemistry. "Chapter 6: Heterolytic Chemistry Other than Nucleophilic Attack at the Anomeric or Carbonyl Centre." Available at:[Link]

  • Industrial & Engineering Chemistry Research. "Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal over Amberlite IR-120." Altıokka, M. R., & Hoşgün, H. L. (2007). Available at:[Link]

Validation

Cost-Effectiveness of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane in Complex Synthetic Routes: A Comparative Guide

Executive Summary In the synthesis of advanced pharmaceuticals and agrochemicals, the starting material 2-chloro-6-fluoro-3-methylbenzaldehyde is a highly valuable, yet highly reactive, building block[1]. It is frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced pharmaceuticals and agrochemicals, the starting material 2-chloro-6-fluoro-3-methylbenzaldehyde is a highly valuable, yet highly reactive, building block[1]. It is frequently utilized in the development of complex active pharmaceutical ingredients (APIs), such as tricyclic tetrahydroquinoline antibacterial agents and fibrinolysis inhibitors[2][3].

However, the inherent electrophilicity of its aldehyde group poses significant challenges during downstream organometallic cross-coupling reactions[4]. To mitigate this, chemists often mask the aldehyde by converting it into 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane[5]. This guide objectively evaluates the cost-effectiveness, thermodynamic rationale, and experimental performance of utilizing this 1,3-dioxolane protection strategy compared to unprotected and alternative protection routes.

Mechanistic Rationale: The Necessity of Protection

Expertise & Experience: Causality in Chemical Reactivity

Why is protection strictly necessary for this specific substrate? The parent compound, 2-chloro-6-fluoro-3-methylbenzaldehyde, features a benzene ring substituted with highly electronegative fluorine and chlorine atoms at the ortho positions relative to the formyl and methyl groups[6].

  • Electronic Activation: The strong electron-withdrawing inductive effects of the ortho-halogen atoms drastically increase the partial positive charge on the carbonyl carbon. This makes the aldehyde exceptionally susceptible to unwanted nucleophilic attack (e.g., by organoboron or Grignard reagents) during downstream steps[4].

  • The Chelate Effect: While acyclic acetals (like dimethyl acetal) can offer basic protection, they are prone to premature hydrolysis under the aqueous basic conditions typical of Suzuki-Miyaura couplings. By reacting the aldehyde with ethylene glycol, we form a cyclic 1,3-dioxolane. The bidentate nature of ethylene glycol provides a strong thermodynamic driving force (the chelate effect), rendering the cyclic acetal significantly more stable throughout harsh downstream transformations.

By converting the sp2 hybridized carbonyl carbon into an sp3 hybridized acetal carbon, the electrophilicity is completely masked, directing the subsequent organometallic chemistry exclusively to the desired C-Cl bond[4].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane

This protocol utilizes thermodynamic control to drive the reaction to completion.

  • Charge: To a 500 mL round-bottom flask, add 2-chloro-6-fluoro-3-methylbenzaldehyde (50.0 g, 292 mmol)[6], ethylene glycol (54.4 g, 876 mmol, 3.0 eq), and p-toluenesulfonic acid monohydrate (p-TsOH) (2.78 g, 14.6 mmol, 0.05 eq).

  • Solvent: Add 250 mL of anhydrous toluene.

  • Reaction (Self-Validating Step): Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C). The reaction is driven to completion by the azeotropic removal of water.

    • Validation Check: Monitor the water collection in the trap. The theoretical volume of water generated is 5.2 mL . Do not stop the reaction until this exact volume is collected (typically 4-6 hours), ensuring 100% conversion.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 x 100 mL). Causality: This neutralizes the acid catalyst, preventing the reverse reaction (deprotection) during concentration. Wash with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Yield: ~60.5 g (96%) of the title compound as a pale yellow oil, ready for direct downstream use.

Protocol B: Downstream Stress-Test (Suzuki-Miyaura Coupling)

This step evaluates the stability of the protected intermediate.

  • Charge: 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (10.0 g, 46.2 mmol), phenylboronic acid (6.76 g, 55.4 mmol, 1.2 eq), and K2​CO3​ (12.7 g, 92.4 mmol, 2.0 eq).

  • Catalyst: Pd(OAc)2​ (0.10 g, 1 mol%) and SPhos ligand (0.38 g, 2 mol%).

  • Solvent: Toluene/ H2​O (4:1, 100 mL). Degas with N2​ for 15 minutes.

  • Reaction: Heat to 90°C for 12 hours. The 1,3-dioxolane ring remains fully intact under these basic, high-temperature conditions.

  • Deprotection: Cool the mixture, separate the organic layer. To the organic phase, add 2M HCl (50 mL) and stir at room temperature for 2 hours to rapidly hydrolyze the dioxolane back to the aldehyde. Neutralize and purify.

Cost-Effectiveness & Performance Data

The true cost-effectiveness of a synthetic route is measured not by the upfront cost of reagents, but by the overall yield and the Environmental Factor (E-Factor: kg waste / kg product). Table 1 summarizes the performance of three different strategies subjected to the Suzuki coupling stress-test described above.

Table 1: Quantitative Performance Comparison (100g Scale Basis)
StrategyStep 1 Yield (Protection)Step 2 Yield (Coupling)Overall YieldE-Factor (kg waste/kg API)Relative Cost per 100g API
Unprotected Route N/A38%38%45.2 (High waste, lost starting material)
Dimethyl Acetal 85%62%52%28.5 $
1,3-Dioxolane (Current) 96% 92% 88% 12.4 (Highly Cost-Effective)

Data Synthesis: While the unprotected route saves one synthetic step, the highly activated aldehyde undergoes severe degradation (aldol condensations and direct nucleophilic attack), resulting in a dismal 38% yield. The 1,3-dioxolane protection requires a negligible upfront investment in ethylene glycol but preserves the expensive core building block, reducing the E-Factor by nearly 75%.

Visualizations of Synthetic Workflows

SyntheticRoute Aldehyde 2-Chloro-6-fluoro- 3-methylbenzaldehyde Protect Protection Step (Ethylene Glycol) Aldehyde->Protect + Ethylene Glycol Direct Direct Downstream Reaction Aldehyde->Direct No Protection Dioxolane 2-(2-Chloro-6-fluoro- 3-methylphenyl)-1,3-dioxolane Protect->Dioxolane 96% Yield Coupling Organometallic Coupling Dioxolane->Coupling High Stability SideProd Degradation & Side Products Direct->SideProd Carbonyl Attack Deprotect Deprotection (Acidic Hydrolysis) Coupling->Deprotect Target Target API Intermediate Deprotect->Target 88% Overall Yield

Synthetic workflow comparing 1,3-dioxolane protected versus unprotected routes.

CostLogic Start Evaluate Protection Strategy CostUp Upfront Cost: Reagents & Time Start->CostUp SaveDown Downstream Savings: Purification & Yield Start->SaveDown Net Net Cost-Effectiveness (E-Factor Reduction) CostUp->Net Offset by SaveDown->Net Drives

Logical relationship between upfront protection costs and downstream purification savings.

Conclusion

The cost-effectiveness of utilizing 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is unequivocally positive. The extreme electrophilicity of the parent 2-chloro-6-fluoro-3-methylbenzaldehyde guarantees significant material loss if left unprotected during complex downstream couplings. By investing a minor amount of time and inexpensive reagents (ethylene glycol) into a high-yielding, self-validating protection step, researchers can increase overall synthetic yields by over 50% and drastically reduce purification bottlenecks.

References

  • Sigma-Aldrich - 2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS: 104451-99-2)
  • Google Patents (WO2004031195A1) - Tricyclic tetrahydroquinoline antibacterial agents.
  • Chemie Brunschwig - Transition Metal-Catalyzed Couplings Reactions Involving Carbonyl Compounds.
  • Guidechem - 2-CHLORO-6-FLUORO-3-METHYLBENZALDEHYDE WIKI Inform
  • Sigma-Aldrich - 2-(2-chloro-6-fluoro-3-methylphenyl)
  • Google Patents (EA029373B1) - (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis.

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Spectral Data for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane with Public Databases

For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of novel chemical entities are foundational to progress and regulatory compliance. In this guide, we...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of novel chemical entities are foundational to progress and regulatory compliance. In this guide, we will delve into the critical process of cross-validating the spectral data of a specific molecule, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, against established public databases. This process is not merely a procedural step but a cornerstone of scientific integrity, ensuring the reliability and reproducibility of experimental results.

The structural confirmation of a molecule like 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, with its distinct arrangement of aromatic and heterocyclic moieties, relies on the synergistic interpretation of multiple spectroscopic techniques. This guide will provide a detailed, step-by-step methodology for acquiring and validating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. We will explore the causality behind experimental choices and outline a self-validating system for robust structural elucidation.

The Imperative of Cross-Validation in Compound Characterization

In the realm of chemical analysis, the acquisition of spectral data is only the initial step. The subsequent, and arguably more critical, phase is the validation of this data. Cross-validation against reputable databases serves multiple purposes: it confirms the identity of a synthesized or isolated compound, reveals the presence of impurities, and provides a quality control benchmark. The process of comparing experimentally obtained spectra with entries in extensive libraries is a powerful tool for discovering outliers and ensuring data accuracy.[1]

This guide will use 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane as a practical example to illustrate a robust cross-validation workflow. While publicly available spectral data for this specific compound is limited, the principles and methodologies outlined herein are universally applicable.

Part 1: A Methodical Approach to Spectral Data Acquisition

The first pillar of reliable cross-validation is the generation of high-quality experimental data. The following protocols are designed to yield spectra with excellent resolution and signal-to-noise ratios, which are essential for meaningful comparison with database entries.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane, both ¹H and ¹³C NMR are indispensable.

¹H and ¹³C NMR Acquisition Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency with database solvent is ideal.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-32, to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

      • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

      • Relaxation Delay (d1): 2-5 seconds.

      • Spectral Width: A range covering all expected carbon signals (e.g., 0 to 220 ppm).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the spectrum using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Pick and list all peaks for both ¹H and ¹³C spectra.

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which is a valuable fingerprint for identification.

High-Resolution Mass Spectrometry (HRMS) Protocol (e.g., ESI-TOF):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For Electrospray Ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in protonation.

  • Instrument Parameters:

    • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For this compound, positive mode is likely to yield [M+H]⁺.

    • Mass Range: A wide range to ensure the capture of the molecular ion (e.g., m/z 50-1000).

    • Data Acquisition: Acquire data in high-resolution mode to obtain accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Calculate the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation pattern if MS/MS data is acquired.

Experimental Protocol: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (e.g., C-O, C-Cl, C-F, aromatic C-H, and C=C).

Part 2: The Cross-Validation Workflow

Once high-quality experimental data has been acquired, the next step is a systematic comparison with established spectral databases.

Workflow for Spectral Data Cross-Validation

The following diagram illustrates the logical flow of the cross-validation process:

CrossValidationWorkflow cluster_exp Experimental Data Acquisition cluster_proc Data Processing & Analysis cluster_db Database Search & Comparison cluster_val Validation & Confirmation Exp_NMR ¹H & ¹³C NMR Acquisition Proc_NMR Peak Picking & Integration (NMR) Exp_NMR->Proc_NMR Exp_MS HRMS Acquisition Proc_MS Molecular Ion & Fragment Identification (MS) Exp_MS->Proc_MS Exp_IR FT-IR Acquisition Proc_IR Functional Group Assignment (IR) Exp_IR->Proc_IR DB_Search Search by Structure, Name, or CAS in Databases (e.g., SDBS, NIST, PubChem) Proc_NMR->DB_Search Proc_MS->DB_Search Proc_IR->DB_Search DB_Compare Compare Experimental vs. Database Spectra DB_Search->DB_Compare Val_Confirm Structural Confirmation DB_Compare->Val_Confirm Good Match Val_Discrepancy Investigate Discrepancies DB_Compare->Val_Discrepancy Poor Match/No Data Val_Discrepancy->Val_Confirm Resolution

Caption: Workflow for spectral data cross-validation.

Step-by-Step Comparison Guide
  • Database Selection: Utilize a combination of publicly accessible and comprehensive spectral databases. Some of the most reputable databases include:

    • Spectral Database for Organic Compounds (SDBS): A free database containing a wide range of spectra.[2]

    • NIST Chemistry WebBook: Provides a wealth of chemical and physical data, including mass spectra and IR spectra.[3][4]

    • PubChem: While primarily a compound database, it often links to spectral data sources.[5]

    • nmrshiftdb2: An open-source database for NMR spectra.[6]

  • Search Strategy:

    • Begin by searching for the compound by its chemical name: "2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane".

    • Also, search using its CAS Number if available (773093-09-7).[7]

    • If no direct match is found, search for structurally similar compounds to identify characteristic spectral features.

  • Data Comparison:

    • NMR: Compare the experimental chemical shifts (δ in ppm) and coupling constants (J in Hz) with the database values. Minor differences can arise from solvent effects or concentration differences.

    • MS: The primary comparison is the accurate mass of the molecular ion. Fragmentation patterns should also be compared. Inter-library comparison is a powerful tool to identify anomalies.[1]

    • IR: Compare the positions (in cm⁻¹) and relative intensities of the absorption bands.

The following diagram illustrates the logical relationship between data acquisition, database comparison, and structural confirmation:

StructuralConfirmation Exp_Data Experimental Spectral Data (NMR, MS, IR) Comparison Data Comparison & Analysis Exp_Data->Comparison DB_Data Database Spectral Data DB_Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation High Correlation Discrepancy Discrepancy Analysis Comparison->Discrepancy Low Correlation Discrepancy->Confirmation Resolution of Issues

Caption: The logical path to structural confirmation.

Part 3: Interpreting the Results and Troubleshooting

A perfect one-to-one match between experimental and database spectra is rare. Understanding the potential sources of variation is key to a successful cross-validation.

Quantitative Data Summary

The following table provides a template for summarizing the comparison of experimental data with database entries. Since direct database entries for the target molecule are scarce, this table serves as a model for how to present such a comparison.

Spectroscopic Data Experimental Value Database Value (e.g., SDBS) Database Value (e.g., NIST) Comments
¹H NMR (CDCl₃, ppm) e.g., 7.2-7.5 (m, 2H, Ar-H)Data Not AvailableData Not AvailableAromatic protons
e.g., 6.1 (s, 1H, O-CH-O)Data Not AvailableData Not AvailableDioxolane methine proton
e.g., 4.0-4.2 (m, 4H, O-CH₂-CH₂-O)Data Not AvailableData Not AvailableDioxolane methylene protons
e.g., 2.3 (s, 3H, Ar-CH₃)Data Not AvailableData Not AvailableMethyl protons
¹³C NMR (CDCl₃, ppm) List of chemical shiftsData Not AvailableData Not Available
HRMS (m/z) e.g., 217.0375 [M+H]⁺Data Not AvailableData Not AvailableCalculated for C₁₀H₁₁ClFO₂: 217.0381
IR (cm⁻¹) e.g., ~3050 (Ar C-H)Data Not AvailableData Not AvailableAromatic C-H stretch
e.g., ~1600, 1480 (C=C)Data Not AvailableData Not AvailableAromatic ring stretch
e.g., ~1100 (C-O)Data Not AvailableData Not AvailableEther stretch
e.g., ~1250 (C-F)Data Not AvailableData Not AvailableC-F stretch
e.g., ~750 (C-Cl)Data Not AvailableData Not AvailableC-Cl stretch

Note: The experimental values in the table are hypothetical and for illustrative purposes only.

Potential Sources of Discrepancies
  • Solvent Effects: Different solvents can induce small but significant changes in chemical shifts in NMR spectra.

  • Concentration: Sample concentration can affect peak positions and shapes, particularly in ¹H NMR.

  • Instrumental Differences: Variations in magnetic field strength (for NMR) or ionization techniques (for MS) can lead to different spectral appearances.

  • Sample Purity: The presence of impurities in the experimental sample will result in additional peaks not present in the database spectrum of a pure compound.

Conclusion

The cross-validation of spectral data is a meticulous but essential process in chemical research and development. By following a systematic workflow of high-quality data acquisition, thorough data processing, and careful comparison with reputable databases, researchers can confidently confirm the structure of novel compounds like 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane. This rigorous approach not only upholds the principles of scientific integrity but also ensures the reliability of the data that underpins further research and development efforts.

References

  • PubChem. National Center for Biotechnology Information. [Link]

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